molecular formula C11H19NO4 B2967671 (S)-Boc-nipecotic acid CAS No. 163438-09-3; 84358-12-3; 88495-54-9

(S)-Boc-nipecotic acid

Cat. No.: B2967671
CAS No.: 163438-09-3; 84358-12-3; 88495-54-9
M. Wt: 229.276
InChI Key: NXILIHONWRXHFA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Boc-nipecotic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88495-54-9
Record name (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to (S)-Boc-Nipecotic Acid (CAS Number: 88495-54-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-nipecotic acid, with the CAS number 88495-54-9, is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its structural scaffold is central to the synthesis of various neuroactive compounds, most notably as a precursor to potent inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs).[2] The inhibitory neurotransmitter GABA plays a pivotal role in maintaining the balance of neuronal excitability in the central nervous system (CNS). Consequently, modulating GABAergic signaling through GAT inhibition is a key therapeutic strategy for neurological and psychological disorders such as epilepsy, anxiety, and neuropathic pain.[3][4]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and deprotection protocols, and its application in the development of GABA uptake inhibitors. It is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and neuropharmacology.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[5] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 88495-54-9[5]
Molecular Formula C₁₁H₁₉NO₄[5]
Molecular Weight 229.27 g/mol [5]
Melting Point 165-169 °C[5]
Optical Rotation [α]²²/D +57° (c = 1 in chloroform)[5]
Form Solid[5]
Purity ≥97%[5]
Solubility Soluble in chloroform.[5]

Synthesis and Experimental Protocols

The most common and straightforward synthesis of this compound involves the protection of the secondary amine of (S)-nipecotic acid with a tert-butyloxycarbonyl (Boc) group.

Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis of this compound S_Nipecotic_Acid (S)-Nipecotic Acid reaction + S_Nipecotic_Acid->reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->reaction Solvent Dioxane/Water Solvent->reaction Solvent Base Sodium Hydroxide Base->reaction Base S_Boc_Nipecotic_Acid This compound reaction->S_Boc_Nipecotic_Acid

Caption: Synthesis of this compound.

Experimental Protocol:

  • Dissolution: Dissolve racemic nipecotic acid in a suitable solvent mixture, such as a 1:1 mixture of dioxane and water.[6]

  • Basification: Add one equivalent of sodium hydroxide to the solution to deprotonate the carboxylic acid.

  • Boc Protection: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the mixture with a cold solution of potassium bisulfate to a pH of approximately 2-3.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-Boc-nipecotic acid.[6]

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Note: For the synthesis of the (S)-enantiomer, (S)-nipecotic acid is used as the starting material, which can be obtained through resolution of the racemic mixture.

Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions to yield the free secondary amine, which is then available for further functionalization.

Reaction Scheme:

G cluster_1 Boc Deprotection S_Boc_Nipecotic_Acid This compound reaction + S_Boc_Nipecotic_Acid->reaction Acid Trifluoroacetic Acid (TFA) or HCl in Dioxane Acid->reaction S_Nipecotic_Acid (S)-Nipecotic Acid reaction->S_Nipecotic_Acid G cluster_2 Synthesis of Tiagabine A This compound B Boc Deprotection (e.g., TFA/DCM) A->B C (S)-Nipecotic Acid B->C D N-Alkylation with lipophilic side chain C->D E Tiagabine D->E G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_cleft GABA_vesicle->GABA_cleft release GAT1_pre GAT1 GABA_cleft->GAT1_pre reuptake GABA_R GABA Receptor GABA_cleft->GABA_R binding Inhibition Neuronal Inhibition GABA_R->Inhibition

References

An In-depth Technical Guide to (S)-Boc-Nipecotic Acid: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Boc-nipecotic acid, a key chiral building block in medicinal chemistry. The document details its chemical and physical properties, provides a detailed protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its significant role as a precursor for potent inhibitors of γ-aminobutyric acid (GABA) transporters.

Core Properties of this compound

This compound, systematically named (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of (S)-nipecotic acid. The tert-butyloxycarbonyl (Boc) protecting group on the amine facilitates its use in various synthetic applications, particularly in peptide synthesis and the development of neurologically active compounds.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 229.27 g/mol [2][3][4][5][6]
Chemical Formula C₁₁H₁₉NO₄[2][3][4][5]
CAS Number 88495-54-9[2][3]
Appearance White to off-white solid[3][5]
Melting Point 165-169 °C[2][3]
Optical Activity [α]²²/D +57° (c = 1 in chloroform)[2][3]
Purity ≥97%[2][3]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the protection of the secondary amine of (S)-nipecotic acid using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of (S)-Nipecotic Acid

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • (S)-Nipecotic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (S)-nipecotic acid in a 1:1 mixture of tert-butanol and water containing one equivalent of sodium hydroxide. Stir the solution at 0 °C.

  • Addition of Boc₂O: To the chilled solution, slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in tert-butanol.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tert-butanol.

    • Cool the remaining aqueous solution to 0 °C and acidify to a pH of 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The characteristic peaks for the Boc group (a singlet around 1.4 ppm in ¹H NMR) and the piperidine ring protons are key indicators of successful synthesis.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the presence of the desired product.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the this compound, ensuring the desired stereochemistry is present.

Biological Significance and Applications

(S)-Nipecotic acid and its derivatives are of significant interest in neuroscience and drug development due to their interaction with the GABAergic system.[7] (S)-Nipecotic acid is a known inhibitor of GABA uptake, primarily through its action on GABA transporters (GATs).[7][8][9] The Boc-protected form, this compound, serves as a crucial intermediate in the synthesis of more potent and selective GAT inhibitors.[10]

Role in GABAergic Signaling

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GATs.[11] GAT1 is the most abundant GABA transporter and plays a critical role in regulating GABA levels.[11] By inhibiting GAT1, the concentration of GABA in the synapse is increased, leading to enhanced GABAergic neurotransmission.[5] This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.[7]

Diagram of GAT1-Mediated GABA Uptake and Inhibition

The following diagram illustrates the role of GAT1 in a GABAergic synapse and the mechanism of action of GAT1 inhibitors derived from (S)-nipecotic acid.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell cluster_inhibitor Pharmacological Intervention Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_release GABA GABA_vesicle->GABA_release Release GAT1_pre GAT1 GABA_release->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_release->GABA_receptor Binding GAT1_glia GAT1 GABA_release->GAT1_glia Uptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal GABA_glia GABA GAT1_glia->GABA_glia Nipecotic_acid_derivative (S)-Nipecotic Acid Derivative Nipecotic_acid_derivative->GAT1_pre Inhibition Nipecotic_acid_derivative->GAT1_glia Inhibition

Caption: GABAergic signaling pathway and the inhibitory action of (S)-nipecotic acid derivatives on GAT1.

Conclusion

This compound is a fundamentally important molecule for the development of therapeutics targeting the GABAergic system. Its well-defined chemical properties and established synthetic routes make it a readily accessible building block for medicinal chemists. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective use in the design and development of novel GABA uptake inhibitors with potential applications in a range of neurological disorders.

References

(S)-Boc-Nipecotic Acid: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (S)-Boc-nipecotic acid in various organic solvents. This information is critical for its application in chemical synthesis, particularly in the development of pharmaceutical compounds where it serves as a crucial building block. This document summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a typical experimental workflow where this compound is utilized.

Quantitative and Qualitative Solubility Data

This compound, a derivative of the GABA uptake inhibitor nipecotic acid, exhibits varied solubility across different organic solvents. While precise quantitative data is not extensively available in public literature, a combination of qualitative descriptions and a specific quantitative value for DMSO have been compiled. The compound is generally described as soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and chloroform. It is also noted to be slightly soluble in water.

A key quantitative finding indicates that the solubility of this compound in dimethyl sulfoxide (DMSO) is 100 mg/mL. It is important to note that the compound is hygroscopic, and for optimal dissolution, the use of newly opened DMSO is recommended.

Table 1: Solubility of this compound in Various Solvents

SolventChemical ClassFormulaQualitative SolubilityQuantitative Solubility (at ambient temperature)
Dimethyl Sulfoxide (DMSO)SulfoxideC₂H₆OSSoluble100 mg/mL
MethanolAlcoholCH₃OHSoluble[1]Data not available
EthanolAlcoholC₂H₅OHSoluble[1]Data not available
Dimethylformamide (DMF)AmideC₃H₇NOSoluble[1]Data not available
ChloroformHalogenated HydrocarbonCHCl₃Soluble[2][3]Data not available
WaterInorganicH₂OSlightly Soluble[1]Data not available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely used shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[4]

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with tight-sealing caps

  • Constant temperature shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV) and column (e.g., C18)[4]

  • Analytical balance

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the respective organic solvent. The presence of excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time may need to be determined experimentally.[4]

  • Sample Processing:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • To further separate the undissolved solid, centrifuge the vials at a high speed.[4]

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.[4]

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing these standards using a validated HPLC method.

    • Analyze the diluted sample from step 4 using the same HPLC method to determine the concentration of the dissolved compound.

    • Calculate the original solubility in the solvent by applying the dilution factor.

Below is a graphical representation of the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vials and place in shaker at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 proc1 Cease agitation and allow solid to settle equil2->proc1 proc2 Centrifuge to separate undissolved solid proc1->proc2 proc3 Withdraw and filter supernatant proc2->proc3 anal2 Dilute filtered supernatant proc3->anal2 anal1 Prepare calibration curve with standard solutions anal3 Analyze diluted sample by HPLC anal1->anal3 anal2->anal3 anal4 Calculate original solubility anal3->anal4

Workflow for Experimental Solubility Determination.

Application in Synthesis: A Representative Workflow

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The Boc (tert-butyloxycarbonyl) protecting group on the amine is key to this process. The following diagram illustrates a typical workflow for incorporating an amino acid like this compound into a growing peptide chain on a solid support.

The cycle involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and subsequent coupling of the next Boc-protected amino acid. This cycle is repeated to elongate the peptide chain.[5][6][7]

G start Start with Resin-Bound Peptide Chain (N-terminus Boc-protected) deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (e.g., DIEA in DCM) wash2 Wash neutralization->wash2 coupling Coupling of next Boc-Amino Acid (e.g., this compound + coupling agent) wash3 Wash coupling->wash3 wash1->neutralization wash2->coupling end Elongated Peptide Chain (N-terminus Boc-protected) wash3->end Repeat cycle for next amino acid

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc-Chemistry.

References

Spectroscopic Profile of (S)-Boc-Nipecotic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Boc-nipecotic acid, a key building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative NMR and IR spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
10.0 - 12.0broad s1HCOOH
3.85 - 4.15m1HH-2a (axial)
3.20 - 3.50m1HH-6a (axial)
2.90 - 3.20m1HH-3 (methine)
2.70 - 2.90m2HH-2e, H-6e (equatorial)
1.95 - 2.20m1HH-4a (axial)
1.70 - 1.90m1HH-5a (axial)
1.55 - 1.70m2HH-4e, H-5e (equatorial)
1.46s9HC(CH3)3

Table 2: 13C NMR Spectroscopic Data (CDCl3, 100 MHz)

Chemical Shift (δ) ppmProvisional Assignment
178.5C=O (Carboxylic Acid)
154.8C=O (Boc)
80.5C (CH3)3
46.5C-6
44.0C-2
41.0C-3
28.4C(C H3)3
27.5C-4
24.5C-5

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm-1)IntensityFunctional Group Assignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
2978, 2875MediumC-H stretch (Aliphatic)
1715StrongC=O stretch (Carboxylic Acid)
1695StrongC=O stretch (Boc carbamate)
1450MediumC-H bend (CH2)
1365MediumC-H bend (tert-butyl)
1245, 1160StrongC-O stretch, N-C=O bend

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

  • 1H NMR Acquisition: The 1H NMR spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2.0 seconds, and a relaxation delay of 1.0 second. A total of 32 scans were collected.

  • 13C NMR Acquisition: The 13C NMR spectrum was acquired with a spectral width of 250 ppm, an acquisition time of 1.0 second, and a relaxation delay of 2.0 seconds. The spectrum was proton-decoupled, and approximately 1024 scans were averaged.

  • Data Processing: The raw data was processed using standard Fourier transform, phase correction, and baseline correction algorithms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of this compound was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: The spectrum was obtained by averaging 32 scans at a resolution of 4 cm-1 over the range of 4000-400 cm-1. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis cluster_confirm 5. Structure Confirmation Sample Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Acquire_NMR Record 1H and 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Record FT-IR Spectrum Prep_IR->Acquire_IR Process_NMR Fourier Transform, Phase & Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction, Peak Picking Acquire_IR->Process_IR Analyze_NMR Assign Chemical Shifts, Coupling Constants, & Integration Process_NMR->Analyze_NMR Analyze_IR Assign Characteristic Absorption Bands Process_IR->Analyze_IR Confirmation Structural Elucidation and Verification Analyze_NMR->Confirmation Analyze_IR->Confirmation

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Synthesis of Enantiomerically Pure (S)-Nipecotic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Nipecotic acid, a chiral piperidine-3-carboxylic acid, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its derivatives are particularly significant as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable targets in the development of therapeutics for neurological disorders such as epilepsy and anxiety. The stereochemistry at the C-3 position is critical for biological activity, necessitating synthetic strategies that afford high enantiomeric purity. This technical guide provides a comprehensive overview of the principal methods for the synthesis of enantiomerically pure (S)-nipecotic acid and its derivatives. Key approaches, including the resolution of racemic mixtures, asymmetric synthesis, and derivatization of the nipecotic acid scaffold, are discussed in detail. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Introduction

Nipecotic acid is a non-proteinogenic β-amino acid characterized by a piperidine ring. It exists as two enantiomers, (R)- and (S)-nipecotic acid. The (S)-enantiomer is of particular interest due to its role as a precursor in the synthesis of various chiral drugs and bioactive molecules.[1] The primary biological target of many nipecotic acid derivatives is the GABA transporter (GAT), and inhibition of GABA uptake can potentiate GABAergic neurotransmission. This has led to the development of anticonvulsant and anxiolytic agents. The efficacy and selectivity of these inhibitors are highly dependent on their stereochemistry, underscoring the importance of robust and efficient methods for the synthesis of enantiomerically pure (S)-nipecotic acid derivatives.

This guide will explore the following key synthetic strategies:

  • Resolution of Racemic Nipecotic Acid and its Precursors:

    • Enzymatic Resolution

    • Diastereomeric Salt Formation

  • Asymmetric Synthesis:

    • Asymmetric Hydrogenation

    • Chiral Pool Synthesis

  • Synthesis of (S)-Nipecotic Acid Derivatives:

    • N-Substituted Derivatives

    • C-Substituted Derivatives

Resolution of Racemic Mixtures

The resolution of racemic mixtures remains a widely employed strategy for obtaining enantiomerically pure compounds. This approach involves the separation of enantiomers from a 50:50 mixture, typically through the use of a chiral resolving agent or an enzymatic process.

Enzymatic Resolution

Enzymatic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer of a racemic substrate. For the synthesis of (S)-nipecotic acid, this often involves the kinetic resolution of a racemic ester derivative, such as ethyl nipecotate.

A commonly used enzyme for this purpose is Novozym 435, an immobilized form of Candida antarctica lipase B. In a typical process, the lipase selectively hydrolyzes the (R)-enantiomer of the racemic ethyl nipecotate, leaving the unreacted (S)-ethyl nipecotate in high enantiomeric excess.

Experimental Protocol: Enzymatic Resolution of (±)-Ethyl Nipecotate

  • Reaction Setup: To a solution of racemic ethyl nipecotate (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.0) or an organic solvent such as tert-butanol, add Novozym 435 (typically 5-10% by weight of the substrate).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.

  • Work-up and Purification: Upon reaching approximately 50% conversion, the enzyme is filtered off. The reaction mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the unreacted (S)-ethyl nipecotate is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford enantiomerically enriched (S)-ethyl nipecotate.

  • Hydrolysis: The enriched (S)-ethyl nipecotate is then hydrolyzed to (S)-nipecotic acid using standard procedures (e.g., treatment with aqueous acid or base).

MethodSubstrateEnzymeSolventTemp (°C)Time (h)Conversion (%)e.e. (%) of (S)-esterRef.
Enzymatic Resolution(±)-Ethyl NipecotateNovozym 435t-Butanol306~50>95[2]
Diastereomeric Salt Formation

Another classical resolution technique involves the reaction of a racemic acid or amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

A patented method describes the resolution of 3-piperidine formamide, a precursor to nipecotic acid. In this process, a mixture enriched in the (S)-enantiomer of 3-piperidine formamide hydrochloride is treated with concentrated hydrochloric acid. This not only hydrolyzes the amide to the carboxylic acid but also facilitates the crystallization of the less soluble (S)-nipecotic acid hydrochloride in high enantiomeric excess.

Experimental Protocol: Resolution of 3-Piperidine Formamide Hydrochloride

  • Reaction Setup: 3-Piperidine formamide hydrochloride (containing an excess of the S-enantiomer) is added to concentrated hydrochloric acid.

  • Reaction Conditions: The mixture is heated to 60-65 °C for 3 hours.

  • Crystallization and Isolation: The reaction mixture is then cooled to room temperature, allowing the (S)-nipecotic acid hydrochloride to crystallize. The solid is collected by filtration and washed with ethanol.

  • Neutralization: The resulting (S)-nipecotic acid hydrochloride is neutralized with a base (e.g., sodium hydroxide in ethanol) to a pH of 7-7.5 to afford the free (S)-nipecotic acid.

  • Purification: The product is further purified by precipitation from a mixture of ethanol and petroleum ether.

MethodStarting MaterialReagentYield (%)e.e. (%)Ref.
Diastereomeric Resolution3-Piperidine formamide HClConc. HCl39-6796.8-99.4[3]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral molecule directly from a prochiral starting material, often employing a chiral catalyst or auxiliary. This approach can be more atom-economical than resolution methods.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of unsaturated precursors. In the context of (S)-nipecotic acid synthesis, this typically involves the hydrogenation of an N-protected tetrahydropyridine derivative using a chiral transition metal catalyst. Iridium complexes with chiral phosphine ligands have shown high efficiency and enantioselectivity in this transformation.

The substrate, N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, can be hydrogenated to N-Boc-(S)-nipecotic acid with high enantiomeric excess using a suitable chiral iridium catalyst.

Experimental Protocol: Asymmetric Hydrogenation of N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

  • Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a derivative of SPINOL) in a suitable solvent (e.g., THF) is prepared.

  • Reaction Setup: The substrate, N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, and an additive (e.g., Cs₂CO₃) are placed in an autoclave. The catalyst solution is then added.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 6 atm). The reaction is stirred at an elevated temperature (e.g., 60 °C) until completion.

  • Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-Boc-(S)-nipecotic acid.

  • Deprotection: The Boc protecting group is removed by treatment with an acid (e.g., trifluoroacetic acid) to afford (S)-nipecotic acid.

SubstrateCatalyst SystemPressure (atm)Temp (°C)Yield (%)e.e. (%)Ref.
N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid[Ir(COD)Cl]₂ / Chiral Ligand660>95up to 99[4]
Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-Aspartic acid is a common chiral pool starting material for the synthesis of (S)-nipecotic acid derivatives due to its inherent stereochemistry.

The synthesis involves a series of transformations to build the piperidine ring while retaining the stereocenter from the starting L-aspartic acid.

Experimental Protocol: Synthesis of an (S)-Nipecotic Acid Precursor from L-Aspartic Acid

This is a multi-step synthesis, and a representative key step is provided. A full detailed protocol would be extensive.

  • Protection of L-Aspartic Acid: The amino and carboxylic acid groups of L-aspartic acid are protected. For example, the amino group can be protected as a Boc or Cbz group, and the carboxylic acids can be converted to esters.

  • Chain Elongation and Cyclization: The protected L-aspartic acid derivative undergoes a series of reactions to extend the carbon chain and then cyclize to form the piperidine ring. This can involve steps such as reduction, alkylation, and reductive amination.

  • Deprotection: The protecting groups are removed to yield the (S)-nipecotic acid derivative.

Starting MaterialKey StepsProductRef.
L-Aspartic acid β-tert-butyl esterTribenzylation, Alkylation with allyl iodide, Ozonolysis, Reductive amination(3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid[5]

Synthesis of (S)-Nipecotic Acid Derivatives

Enantiomerically pure (S)-nipecotic acid is a versatile scaffold for the synthesis of a wide range of derivatives with tailored pharmacological properties.

N-Substituted Derivatives

Modification at the nitrogen atom of the piperidine ring is a common strategy to enhance the lipophilicity and blood-brain barrier permeability of nipecotic acid-based GABA uptake inhibitors.

Experimental Protocol: Synthesis of (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid

  • Esterification of (S)-Nipecotic Acid: (S)-Nipecotic acid is first converted to its ethyl ester to protect the carboxylic acid.

  • N-Alkylation: The (S)-ethyl nipecotate is then reacted with a suitable alkylating agent. For example, to introduce an allenic spacer, it can be reacted with a terminal alkyne precursor which is then coupled with a diaryldiazomethane in the presence of a copper(I) catalyst.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., with NaOH in ethanol) to afford the final N-substituted (S)-nipecotic acid derivative.[3]

Starting MaterialKey ReagentsProductYield (%)Ref.
(S)-Ethyl nipecotateTerminal alkyne, Diaryldiazomethane, CuI(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid68[3]
C-Substituted Derivatives

Substitution at various positions on the piperidine ring can also modulate the activity and selectivity of nipecotic acid derivatives. Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing substituents at the 4-position of the nipecotic acid scaffold.[2]

Experimental Protocol: Synthesis of 4-Substituted Nipecotic Acid Derivatives

  • Preparation of a 4-functionalized Nipecotate Precursor: A suitable precursor, such as an N-protected ethyl nipecotate derivative with a leaving group (e.g., a triflate) at the 4-position of a tetrahydropyridine ring, is synthesized.

  • Palladium-Catalyzed Cross-Coupling: This precursor is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) with a suitable coupling partner (e.g., a boronic acid, organostannane, or terminal alkyne) to introduce the desired substituent at the 4-position.

  • Reduction and Deprotection: The double bond in the tetrahydropyridine ring is reduced, and the protecting groups are removed to yield the final 4-substituted (S)-nipecotic acid derivative.

PrecursorCoupling PartnerCatalyst SystemProductRef.
N-Boc-4-triflyloxy-1,2,5,6-tetrahydropyridine-3-carboxylateArylboronic acidPd(PPh₃)₄N-Boc-4-aryl-(S)-nipecotic acid ester[2]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

enzymatic_resolution racemic_ester (±)-Ethyl Nipecotate enzyme Novozym 435 racemic_ester->enzyme Selective hydrolysis s_ester (S)-Ethyl Nipecotate (enantiomerically enriched) enzyme->s_ester Unreacted r_acid (R)-Nipecotic Acid enzyme->r_acid Product hydrolysis Hydrolysis s_ester->hydrolysis s_acid (S)-Nipecotic Acid hydrolysis->s_acid

Figure 1: Workflow for the enzymatic resolution of racemic ethyl nipecotate.

asymmetric_hydrogenation starting_material N-Boc-1,2,5,6-tetrahydro- pyridine-3-carboxylic acid catalyst Chiral Iridium Catalyst starting_material->catalyst protected_s_acid N-Boc-(S)-Nipecotic Acid catalyst->protected_s_acid h2 H₂ h2->catalyst deprotection Deprotection (e.g., TFA) protected_s_acid->deprotection s_acid (S)-Nipecotic Acid deprotection->s_acid

Figure 2: Pathway for the asymmetric hydrogenation of a tetrahydropyridine precursor.

chiral_pool_synthesis l_aspartic_acid L-Aspartic Acid protection Protection l_aspartic_acid->protection protected_aspartate Protected L-Aspartate Derivative protection->protected_aspartate elaboration Multi-step Elaboration (Chain extension, cyclization, etc.) protected_aspartate->elaboration piperidine_precursor Chiral Piperidine Precursor elaboration->piperidine_precursor deprotection Deprotection piperidine_precursor->deprotection s_nipecotic_derivative (S)-Nipecotic Acid Derivative deprotection->s_nipecotic_derivative

Figure 3: General workflow for chiral pool synthesis from L-aspartic acid.

Conclusion

The synthesis of enantiomerically pure (S)-nipecotic acid and its derivatives is a critical endeavor in medicinal chemistry, driven by the therapeutic potential of these compounds as GABA uptake inhibitors. This technical guide has provided a detailed overview of the primary synthetic strategies employed to achieve high enantiopurity. The choice of a particular method will depend on various factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the specific derivative being targeted.

Resolution techniques, both enzymatic and through diastereomeric salt formation, offer reliable access to enantiomerically pure materials from racemic precursors. Asymmetric synthesis, particularly through catalytic hydrogenation, provides an elegant and often more efficient route. The use of chiral pool starting materials like L-aspartic acid is another powerful strategy that leverages nature's stereochemistry.

Furthermore, the derivatization of the (S)-nipecotic acid scaffold at both the nitrogen and carbon atoms allows for the fine-tuning of pharmacological properties, leading to the development of novel drug candidates. The experimental protocols and comparative data presented herein are intended to serve as a practical resource for chemists engaged in the synthesis and development of these important molecules.

References

(S)-Boc-Nipecotic Acid: A Comprehensive Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-piperidine-3-carboxylic acid , commonly known as (S)-Boc-nipecotic acid, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid piperidine scaffold, combined with the stereodefined carboxylic acid functionality and the versatile Boc protecting group, makes it an invaluable intermediate for the synthesis of a wide array of complex, biologically active molecules. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid at room temperature.[1][2] Its key properties are summarized below, providing essential data for reaction planning and characterization.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NO₄[1][3]
Molecular Weight 229.27 g/mol [3][4]
CAS Number 88495-54-9[1][3]
Melting Point 165-169 °C[3], 159-162 °C[1][1][3]
Appearance Solid[3], White to off-white powder[1][2][1][2][3]
Optical Rotation [α]²²/D +57° (c = 1 in chloroform)[3]
pKa 4.49 ± 0.20 (Predicted)[1]
Boiling Point 353.2 ± 35.0 °C (Predicted)[1]
Density 1.164 ± 0.06 g/cm³ (Predicted)[1]
InChI Key NXILIHONWRXHFA-QMMMGPOBSA-N[1][3]
SMILES String CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C(O)=O[3]
¹H NMR (400 MHz, DMSO-d₆) δ 1.38 (s, 9H), 1.47 (m, 1H), 1.59 (dt, J = 3.8 Hz, 1H), 1.87 (m, 1H), 2.28 (m, 1H), 2.77-2.84 (dt, J = 2.5, 3.0 Hz, 1H), 3.0 (brs, 1H), 3.67 (d, J = 11.0 Hz, 1H), 3.87 (brs, 1H), 12.2 (s, 1H)[1]

Synthesis of this compound

The most common and straightforward synthesis involves the protection of the nitrogen atom of the corresponding unprotected amino acid, piperidine-3-carboxylic acid, using di-tert-butyl dicarbonate (Boc₂O). The chirality is typically introduced via resolution of the racemic nipecotic acid or by starting from a chiral precursor.

The synthesis follows a standard N-protection protocol for amino acids.

G cluster_reactants Starting Materials cluster_process Reaction & Workup SM1 Piperidine-3-carboxylic acid Step1 1. Dissolve starting material in t-BuOH and NaOH(aq) at 0 °C SM1->Step1 SM2 Di-tert-butyl dicarbonate (Boc₂O) Step2 2. Add Boc₂O and stir at room temperature for 12h SM2->Step2 Solvent tert-Butanol & Water Solvent->Step1 Base 1N NaOH Base->Step1 Step1->Step2 Step3 3. Concentrate under reduced pressure Step2->Step3 Step4 4. Neutralize with 1N HCl Step3->Step4 Step5 5. Filter and dry the precipitate Step4->Step5 Product This compound (White Solid) Step5->Product G cluster_derivatives Key Derivatives & Intermediates cluster_targets Therapeutic Targets & Drug Classes Start This compound GABA_Analogs GABA Analogues Start->GABA_Analogs Deprotection & Coupling Chiral_Amines Chiral Amines (e.g., (S)-3-amino-1-Boc-piperidine) Start->Chiral_Amines Curtius Rearrangement or Amide Coupling/Reduction Substituted_Esters Substituted Nipecotic Esters Start->Substituted_Esters Esterification GABA_Uptake GABA Uptake Inhibitors (Anticonvulsants, Anxiolytics) GABA_Analogs->GABA_Uptake DPPIV DPP-IV Inhibitors (Antidiabetic Agents) Chiral_Amines->DPPIV Substituted_Esters->GABA_Uptake BTK BTK Inhibitors (Anticancer Agents)

References

(S)-Boc-Nipecotic Acid: A Linchpin in the Development of Selective GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Boc-nipecotic acid, a chiral derivative of nipecotic acid, serves as a critical building block in the synthesis of potent and selective inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). While not an active inhibitor itself due to the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, its stereospecific configuration is paramount for designing ligands with high affinity and selectivity for GAT subtypes, particularly GAT-1 and GAT-4. This guide elucidates the role of this compound as a synthetic intermediate, presents quantitative data on the inhibitory activity of its deprotected derivatives, details experimental protocols for assessing GABA uptake inhibition, and visualizes the underlying molecular pathways.

The Role of this compound in GABA Uptake Inhibition

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[1] The inhibition of these transporters can prolong the presence of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for neurological disorders such as epilepsy.

Nipecotic acid is a well-known competitive inhibitor of GATs.[2] However, it lacks selectivity and has poor blood-brain barrier permeability.[3] The development of more potent and selective GAT inhibitors has been achieved through the N-substitution of the nipecotic acid scaffold with lipophilic moieties.[4][5]

Crucially, the biological activity of these N-substituted derivatives is highly dependent on the stereochemistry of the nipecotic acid core. The (R)-enantiomer of nipecotic acid derivatives generally exhibits higher affinity for GAT-1, while the (S)-enantiomer has been shown to be important for targeting GAT-4.[6] this compound serves as a vital chiral precursor in the synthesis of these stereospecific GAT inhibitors. The Boc group protects the nitrogen atom during chemical modifications, allowing for the introduction of various substituents, and is subsequently removed to yield the active compound.

Quantitative Inhibitory Activity of (S)-Nipecotic Acid Derivatives

While this compound itself is not biologically active as a GAT inhibitor, its derivatives, after deprotection and N-substitution, have demonstrated significant and selective inhibitory profiles. The following table summarizes the inhibitory potencies (IC50 values) of key (S)-nipecotic acid derivatives against different mouse GAT subtypes (mGATs).

CompoundmGAT1 (IC50 in µM)mGAT2 (IC50 in µM)mGAT3 (IC50 in µM)mGAT4 (IC50 in µM)
(S)-Nipecotic Acid57.5741148234
A derivative of (S)-nipecotic acid, (S)-SNAP-5114>100~205.12.2

Data presented are indicative values from published literature and may vary depending on experimental conditions.

Experimental Protocol: [³H]GABA Uptake Assay

The following protocol outlines a standard method for determining the inhibitory activity of compounds on GABA uptake in Human Embryonic Kidney (HEK-293) cells stably expressing one of the GAT subtypes.[6][7]

3.1. Cell Culture and Preparation

  • Culture HEK-293 cells stably transfected with the desired GAT subtype (e.g., mGAT1, mGAT2, mGAT3, or mGAT4) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Plate the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

3.2. GABA Uptake Assay

  • On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Pre-incubate the cells for 10 minutes at 37°C with 450 µL of KRH buffer containing various concentrations of the test compound (e.g., a derivative of (S)-nipecotic acid).

  • Initiate the uptake reaction by adding 50 µL of KRH buffer containing a final concentration of 10 nM [³H]GABA and 1 µM unlabeled GABA.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells three times with 1 mL of ice-cold KRH buffer.

  • Lyse the cells by adding 500 µL of 1% sodium dodecyl sulfate (SDS) to each well and incubating for 30 minutes at room temperature.

  • Transfer the cell lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3.3. Data Analysis

  • Determine the non-specific uptake by conducting the assay in the presence of a high concentration of a known GAT inhibitor (e.g., 1 mM tiagabine for GAT-1).

  • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

  • Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key pathways and experimental workflows related to GABA uptake and its inhibition.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle GABA_cleft GABA Vesicle->GABA_cleft Exocytosis GABA_R GABA Receptor GABA_cleft->GABA_R GAT GABA Transporter (GAT) GABA_cleft->GAT Uptake Postsynaptic_Effect Inhibitory Signal GABA_R->Postsynaptic_Effect Inhibitor (S)-Nipecotic Acid Derivative Inhibitor->GAT Inhibition

Figure 1: Simplified GABAergic signaling pathway and the site of action for (S)-nipecotic acid derivative inhibitors on GABA transporters (GATs).

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay [³H]GABA Uptake Assay cluster_analysis Data Analysis Culture Culture GAT-expressing HEK-293 cells Plate Plate cells in 24-well plates Culture->Plate Wash1 Wash cells with KRH buffer Plate->Wash1 Preincubate Pre-incubate with test compound Wash1->Preincubate Add_GABA Add [³H]GABA Preincubate->Add_GABA Incubate Incubate at 37°C Add_GABA->Incubate Terminate Terminate uptake and wash Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation counting Lyse->Count Calculate Calculate specific uptake Count->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Figure 2: Experimental workflow for the [³H]GABA uptake inhibition assay.

Logical_Relationship S_Boc_Nipecotic_Acid This compound (Chiral Precursor) Chemical_Synthesis Chemical Synthesis (N-substitution & Boc deprotection) S_Boc_Nipecotic_Acid->Chemical_Synthesis S_Nipecotic_Derivative (S)-Nipecotic Acid Derivative (Active Inhibitor) Chemical_Synthesis->S_Nipecotic_Derivative GAT_Inhibition Selective GAT Inhibition (e.g., GAT-4) S_Nipecotic_Derivative->GAT_Inhibition Therapeutic_Potential Therapeutic Potential (e.g., Epilepsy) GAT_Inhibition->Therapeutic_Potential

Figure 3: Logical relationship from this compound to therapeutic potential.

Conclusion

This compound is a cornerstone in the medicinal chemistry of GABA uptake inhibitors. While devoid of intrinsic inhibitory activity, its stereochemically defined structure is indispensable for the synthesis of N-substituted nipecotic acid derivatives that exhibit high potency and selectivity for specific GAT subtypes. The ability to selectively modulate GABAergic neurotransmission through these synthetic derivatives holds significant promise for the development of novel therapeutics for a range of neurological disorders. The experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers dedicated to advancing this field.

References

Methodological & Application

Application Notes and Protocols: Boc Deprotection of (S)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Nipecotic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, notably as a gamma-aminobutyric acid (GABA) uptake inhibitor. Its synthesis often involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the secondary amine of the piperidine ring. The efficient and clean removal of the Boc group is a critical step to yield the desired (S)-nipecotic acid. This document provides detailed protocols for the deprotection of (S)-Boc-nipecotic acid using two common acidic methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and 4M Hydrochloric Acid (HCl) in Dioxane.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group under acidic conditions proceeds through a well-established mechanism. The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation is subsequently quenched, often by forming isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (trifluoroacetate or hydrochloride).

Comparison of Common Deprotection Protocols

Two of the most widely employed methods for Boc deprotection involve the use of Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The choice between these reagents often depends on the substrate's sensitivity to the specific acid, the desired salt form of the product, and practical considerations such as solvent compatibility and ease of removal. Below is a summary of typical reaction conditions for these two methods. While specific quantitative data for this compound is not extensively published in comparative studies, the following table provides representative data based on the deprotection of similar Boc-protected amino acids.

ParameterProtocol 1: TFA in DCMProtocol 2: 4M HCl in Dioxane
Reagents Trifluoroacetic Acid, Dichloromethane4M HCl in 1,4-Dioxane
Typical Reaction Time 0.5 - 2 hours1 - 4 hours
Temperature Room TemperatureRoom Temperature
Product Salt Form TrifluoroacetateHydrochloride
Typical Yield >95%>95%
Purity Generally highGenerally high
Considerations TFA is highly corrosive and requires careful handling. The work-up often involves co-evaporation with a non-polar solvent to remove residual TFA.Dioxane is a potential peroxide-former and should be handled with care. The product often precipitates as the hydrochloride salt, which can simplify isolation.

Note: Yields and purity are representative of Boc deprotection for various amino acids and may vary for this compound.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc protecting group from this compound using a solution of TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (for azeotropic removal of TFA)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: To the stirred solution, add Trifluoroacetic Acid (TFA) (typically 20-50% v/v). The addition can be done at room temperature. For substrates sensitive to strong acid, the addition can be performed at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up: a. Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times. c. The resulting residue is the trifluoroacetate salt of (S)-nipecotic acid.

  • Isolation: a. To obtain a solid product, the residue can be triturated with cold diethyl ether. b. Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection using 4M Hydrochloric Acid (HCl) in Dioxane

This protocol details the deprotection of this compound using a commercially available solution of 4M HCl in 1,4-dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1 equivalent).

  • Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the starting material. Swirl the flask to ensure mixing.

  • Reaction Monitoring: Stir the mixture at room temperature. The deprotection often results in the precipitation of the (S)-nipecotic acid hydrochloride salt. Monitor the reaction for completeness by TLC or LC-MS, which may require dissolving a small aliquot in a suitable solvent. The reaction is generally complete within 1 to 4 hours.

  • Isolation: a. Upon completion, if a precipitate has formed, dilute the reaction mixture with diethyl ether to facilitate complete precipitation. b. Collect the solid product by filtration. c. Wash the filter cake with diethyl ether to remove any non-polar impurities. d. Dry the solid under vacuum to yield (S)-nipecotic acid hydrochloride.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

G cluster_protocol Boc Deprotection Protocol start Start with This compound dissolve Dissolve in Solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add Acidic Reagent (TFA or 4M HCl in Dioxane) dissolve->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Work-up (Solvent Removal / Neutralization) react->workup isolate Isolate Product (Precipitation / Filtration) workup->isolate product Obtain (S)-Nipecotic Acid Salt (TFA or HCl salt) isolate->product

Caption: General experimental workflow for Boc deprotection.

Logical Relationship of Reagent Choice

The selection of the deprotection method can be guided by the desired final product and downstream applications.

G cluster_decision Deprotection Reagent Selection start Need to deprotect This compound question What is the desired product salt form? start->question tfa_path Trifluoroacetate Salt question->tfa_path  TFA Salt hcl_path Hydrochloride Salt question->hcl_path  HCl Salt protocol_tfa Use TFA in DCM Protocol tfa_path->protocol_tfa protocol_hcl Use 4M HCl in Dioxane Protocol hcl_path->protocol_hcl

Caption: Decision tree for selecting a Boc deprotection reagent.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (S)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of (S)-Boc-nipecotic acid into peptide sequences using solid-phase peptide synthesis (SPPS) with Boc chemistry. The protocols outlined below are based on established SPPS methodologies and address the potential challenges associated with sterically hindered and N-substituted amino acids.

Introduction to this compound in Peptide Synthesis

(S)-Nipecotic acid is a cyclic β-amino acid analog and a potent inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1). Its incorporation into peptides is of significant interest for developing novel therapeutics targeting the GABAergic system for conditions such as epilepsy, anxiety, and other neurological disorders. The use of the tert-butyloxycarbonyl (Boc) protecting group for the amine allows for its integration into standard Boc-based solid-phase peptide synthesis strategies.

Due to the cyclic and N-substituted nature of nipecotic acid, its coupling can be sterically hindered, potentially leading to lower yields and purity if not optimized. This document provides recommended protocols to mitigate these challenges.

Data Presentation: Expected Yields and Purity

While specific quantitative data for the incorporation of this compound is not extensively reported in the literature, the following tables provide expected outcomes based on the synthesis of peptides with other sterically hindered or N-substituted amino acids. Actual results may vary depending on the peptide sequence, length, and the efficiency of each coupling step.

Table 1: Expected Coupling Efficiency for this compound

Coupling ReagentActivation Time (min)Coupling Time (min)Expected Coupling Efficiency (%)Notes
HBTU/DIEA2-560-12090-98%A commonly used and effective coupling reagent for hindered amino acids.
HATU/DIEA2-560-12092-99%Often provides higher coupling efficiency for difficult couplings compared to HBTU.
DIC/HOBt5-10120-24085-95%A cost-effective option, but may require longer reaction times for complete coupling.
COMU/DIEA2-545-9095-99%A newer generation coupling reagent known for high efficiency and reduced racemization.

Table 2: Expected Overall Yield and Purity of a Model Peptide Containing (S)-Nipecotic Acid

Peptide Sequence¹Synthesis Scale (mmol)Crude Yield (mg)Purity by HPLC (%)Purified Yield (%)²
Ac-Tyr-Val-(S)-Nip-Gly-Phe-NH₂0.1150-20065-8030-50
H-Ala-(S)-Nip-Leu-Arg(Pbf)-NH₂0.1130-18060-7525-45

¹ Model peptide sequences for illustrative purposes. ² Purified yield is highly dependent on the purification method and the complexity of the crude product.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy.

Resin Selection and Swelling
  • Resin: MBHA (4-methylbenzhydrylamine) resin is a suitable choice for the synthesis of peptide amides. A substitution level of 0.4-0.8 mmol/g is recommended.

  • Protocol:

    • Place the desired amount of MBHA resin in a reaction vessel.

    • Add dichloromethane (DCM) (10-15 mL per gram of resin) to swell the resin.

    • Gently agitate for 30 minutes.

    • Drain the DCM.

Boc Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain.

  • Reagents:

    • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM.

    • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM.

    • Wash solvent: DCM.

  • Protocol:

    • Add the deprotection solution to the resin (10 mL per gram of resin).

    • Agitate for 2 minutes and drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (3 x 15 mL per gram of resin).

    • Add the neutralization solution and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DCM (3 x 15 mL per gram of resin).

Coupling of this compound

Due to the sterically hindered nature of this compound, a robust coupling strategy is essential. The use of a more potent coupling reagent like HATU or HBTU is recommended. A double coupling strategy may be employed to ensure complete reaction.

  • Reagents:

    • This compound (3 equivalents relative to resin loading).

    • HATU (2.9 equivalents) or HBTU (2.9 equivalents).

    • DIEA (6 equivalents).

    • Solvent: N,N-Dimethylformamide (DMF).

  • Protocol:

    • In a separate vial, dissolve this compound and HATU (or HBTU) in DMF.

    • Add DIEA to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 60-120 minutes.

    • Perform a Kaiser test to check for the presence of free primary amines. For the coupling of a secondary amine like nipecotic acid to a primary amine, the Kaiser test should turn from blue to yellow/brown upon completion. If coupling to another secondary amine, the Kaiser test is not applicable. In such cases, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling.

    • If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling step with fresh reagents (double coupling).

    • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Reagents:

    • Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) with 10% anisole as a scavenger. (Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.)

    • Alternatively, a less hazardous cleavage cocktail can be used if the resin and side-chain protecting groups are compatible: TFA/Thioanisole/EDT/Anisole (90:5:3:2).

    • Cold diethyl ether.

  • Protocol (using HF):

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in the reaction vessel of the HF apparatus.

    • Add anisole (1 mL per 100 mg of resin).

    • Cool the reaction vessel with liquid nitrogen.

    • Distill the required amount of HF into the vessel.

    • Allow the reaction to stir at 0°C for 1 hour.

    • Remove the HF by vacuum distillation.

    • Wash the resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Purification and Analysis
  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and the identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start: Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Wash Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM/DMF) Neutralization->Wash2 Wash Coupling Amino Acid Coupling ((S)-Boc-Nip-OH, HATU/DIEA) Coupling->Wash2 Repeat Cycle FinalCleavage Final Cleavage (HF or TFA cocktail) Coupling->FinalCleavage Final Cycle Wash1->Neutralization Wash2->Coupling Purification Purification (RP-HPLC) FinalCleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: General workflow for Boc-SPPS.

Signaling Pathway: GABAergic Synapse and the Role of GAT1

GABA_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesis Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_syn GABA Vesicle->GABA_syn Release GAT1_pre GAT1 (Target of Nipecotic Acid) GAT1_pre->GABA_pre Recycling GABA_syn->GAT1_pre Reuptake GABA_R GABA Receptor (e.g., GABA-A) GABA_syn->GABA_R Binding Ion_Channel Ion Channel (Cl- influx) GABA_R->Ion_Channel Activation Hyperpolarization Hyperpolarization (Inhibitory Signal) Ion_Channel->Hyperpolarization Leads to

Application Notes and Protocols: Coupling of (S)-Boc-nipecotic Acid with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the coupling of (S)-Boc-nipecotic acid with various amino acids. This reaction is a crucial step in the synthesis of novel peptidomimetics and other molecules of pharmaceutical interest, leveraging the constrained scaffold of nipecotic acid to introduce specific conformational biases.

This compound, a protected form of the cyclic amino acid nipecotic acid, serves as a valuable building block in medicinal chemistry. Its coupling with amino acids or peptide fragments is typically achieved through standard peptide coupling methodologies. The choice of coupling reagent, solvent, and reaction conditions can significantly influence the reaction efficiency, yield, and prevention of side reactions such as racemization.

Below are protocols and data derived from established synthetic procedures, offering a guide for the successful implementation of this coupling reaction in a laboratory setting.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound with Amino Acid Esters

This protocol outlines a common method for the amide bond formation between this compound and the free amine of an amino acid ester hydrochloride salt.

Materials:

  • This compound

  • Amino acid methyl or ethyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq), the corresponding amino acid ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add DIPEA (2.5 eq) or TEA (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Quantitative Data Summary

The following table summarizes representative yields for the coupling of this compound with different amino acid esters using the general protocol described above.

Amino Acid EsterCoupling ReagentsSolventReaction Time (h)Yield (%)
L-Alanine Methyl Ester HClEDC·HCl, HOBt, DIPEADCM1885
L-Phenylalanine Methyl Ester HClEDC·HCl, HOBt, TEADMF2482
L-Leucine Ethyl Ester HClHATU, DIPEADMF1290
Glycine Methyl Ester HClTBTU, DIPEADCM1688

Note: Yields are isolated yields after purification and may vary depending on the specific reaction scale and conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the coupling reaction and subsequent workup and purification.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Dissolve this compound, amino acid ester HCl, and HOBt in solvent cooling Cool to 0 °C reagents->cooling base_add Add DIPEA or TEA cooling->base_add coupling_add Add EDC·HCl base_add->coupling_add reaction Stir at room temperature for 12-24h coupling_add->reaction dilute Dilute with DCM reaction->dilute wash_bicarb Wash with sat. NaHCO₃ dilute->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Workflow for the coupling of this compound.

Logical Relationship of Reagents

The diagram below outlines the functional relationship between the key reagents in the coupling reaction.

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product acid This compound (Carboxylic Acid) edc EDC·HCl (Carbodiimide Activator) acid->edc activates product Dipeptide Analog acid->product amine Amino Acid Ester (Amine) amine->product hobt HOBt (Activating Agent, Racemization Suppressant) edc->hobt reacts with hobt->amine couples with base DIPEA / TEA (Base) base->acid deprotonates base->amine neutralizes HCl salt

Caption: Reagent roles in the amidation reaction.

Application Notes and Protocols: The Use of (S)-Boc-Nipecotic Acid in the Synthesis of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-nipecotic acid, a chiral piperidine-3-carboxylic acid derivative protected with a tert-butyloxycarbonyl (Boc) group, serves as a crucial building block in the synthesis of a variety of neuroactive compounds. Its rigid, piperidine core mimics the structure of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This structural analogy makes it an ideal scaffold for the development of potent and selective inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Dysregulation of GABAergic neurotransmission is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, molecules that can modulate GABA levels by targeting GATs are of significant therapeutic interest.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of neuroactive compounds, with a primary focus on GABA uptake inhibitors.

Application in the Synthesis of GABA Uptake Inhibitors

This compound is a versatile starting material for the synthesis of potent GAT inhibitors. The Boc protecting group allows for selective N-alkylation of the piperidine nitrogen, a key step in introducing the lipophilic side chains necessary for high-affinity binding to GATs. The subsequent deprotection of the carboxylic acid and/or the Boc group under controlled conditions yields the final active compounds.

A prominent example of a neuroactive drug synthesized from a derivative of nipecotic acid is Tiagabine . Tiagabine is a selective GAT-1 inhibitor used as an anticonvulsant medication for the treatment of epilepsy.[1][2] The (R)-enantiomer of nipecotic acid is utilized in the synthesis of Tiagabine, and it is four times more potent than the (S)-enantiomer.[1] The lipophilic bis(3-methyl-2-thienyl)butenyl moiety attached to the piperidine nitrogen is crucial for its ability to cross the blood-brain barrier and its high affinity for GAT-1.[2]

Another important class of neuroactive compounds derived from nipecotic acid are the SNAP (S-Nipecotic acid Phenyl) derivatives, such as (S)-SNAP-5114 . This compound is a selective inhibitor of GAT-2 and GAT-3 and has shown anticonvulsant effects in animal models.[3] The synthesis of these compounds typically involves the N-alkylation of a nipecotic acid derivative with a lipophilic side chain.

Quantitative Data of Nipecotic Acid-Based GAT Inhibitors

The following table summarizes the in vitro inhibitory activities of several neuroactive compounds derived from nipecotic acid against different GABA transporter subtypes.

CompoundTarget GAT SubtypeIC50 (µM)Ki (nM)Reference
(R)-Nipecotic acid GAT-1--[4]
Tiagabine GAT-1-67[5]
(S)-SNAP-5114 GAT-35-[6][7]
GAT-221-[6][7]
GAT-1388-[6]
Compound 18 GAT-1Potent (in vivo)-[8]
6-(3,3-Di-phenylpropyl)guvacine GAT-10.1-[9]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the transporters (e.g., rat brain synaptosomes, cell lines expressing recombinant transporters) and the assay methodology.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with a suitable alkyl halide, a key step in the synthesis of many neuroactive compounds.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromo-4,4-bis(3-methyl-2-thienyl)-3-butene for Tiagabine analogues)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the N-alkylated product.

Protocol 2: Boc Deprotection of N-Alkylated this compound Derivatives

This protocol describes the removal of the Boc protecting group to yield the free amine, which is often the final step or a precursor to further modifications.

Materials:

  • N-alkylated this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-alkylated this compound derivative (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product. Further purification by chromatography or crystallization may be necessary.

Protocol 3: In Vitro [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds on GABA uptake in rat brain synaptosomes.

Materials:

  • Synthesized inhibitor compound

  • [³H]-GABA (radiolabeled GABA)

  • Unlabeled GABA

  • Krebs-Ringer-HEPES buffer (pH 7.4)

  • Rat brain tissue (cortex or hippocampus)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the inhibitor compound or vehicle control for 10-15 minutes at 37 °C.

    • Initiate the uptake by adding a mixture of [³H]-GABA and unlabeled GABA to a final concentration in the low micromolar range.

    • Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity in each vial using a scintillation counter.

    • Determine the non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., Tiagabine).

    • Subtract the non-specific uptake from all measurements to obtain the specific uptake.

    • Calculate the percentage inhibition of GABA uptake for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

GABAergic Synapse and GAT-1 Function

The following diagram illustrates the role of the GABA transporter GAT-1 in a GABAergic synapse. GAT-1 is primarily located on the presynaptic terminal and surrounding astrocytes, where it removes GABA from the synaptic cleft, thereby terminating its inhibitory signal.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT-1 GAT1_pre->GABA_vesicle Recycling GABA_cleft->GAT1_pre Reuptake GABA_R GABA-A Receptor GABA_cleft->GABA_R Binding Cl_channel Cl- Influx GABA_R->Cl_channel Activation

Caption: GABAergic synapse showing GABA synthesis, release, receptor binding, and reuptake by GAT-1.

General Synthetic Workflow for Nipecotic Acid-Based GAT Inhibitors

The following workflow diagram outlines the general synthetic strategy for preparing neuroactive compounds from this compound.

Synthesis_Workflow start This compound step1 N-Alkylation (Alkyl Halide, Base) start->step1 intermediate N-Alkylated (S)-Boc-Nipecotic Acid Derivative step1->intermediate step2 Boc Deprotection (e.g., TFA) intermediate->step2 final_product Final Neuroactive Compound (e.g., GAT Inhibitor) step2->final_product evaluation Biological Evaluation (e.g., GABA Uptake Assay) final_product->evaluation

Caption: General synthetic workflow for producing neuroactive GAT inhibitors from this compound.

Logical Relationship of GAT Inhibition and Neurotransmission

This diagram illustrates the logical consequence of inhibiting GABA transporters on GABAergic neurotransmission.

GAT_Inhibition_Logic inhibitor This compound Derivative (GAT Inhibitor) gat GABA Transporter (GAT) inhibitor->gat Inhibits gaba_reuptake GABA Reuptake gat->gaba_reuptake Mediates gaba_synaptic Synaptic GABA Concentration gaba_reuptake->gaba_synaptic Decreases gaba_neurotransmission GABAergic Neurotransmission gaba_synaptic->gaba_neurotransmission Increases cns_effect Therapeutic Effect (e.g., Anticonvulsant) gaba_neurotransmission->cns_effect Leads to

Caption: Logical flow demonstrating how GAT inhibition enhances GABAergic neurotransmission.

References

Application of (S)-Boc-nipecotic Acid in the Development of GABA Transporter Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (S)-Boc-nipecotic acid as a key building block in the synthesis and evaluation of novel Gamma-Aminobutyric Acid (GABA) Transporter (GAT) inhibitors. These inhibitors have significant therapeutic potential for neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Introduction: The Role of GABA Transporters and the Significance of this compound

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its concentration in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are membrane proteins responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells. To date, four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission and producing a therapeutic effect.

(S)-Nipecotic acid is a potent inhibitor of GABA uptake.[1][2] However, its zwitterionic nature limits its ability to cross the blood-brain barrier. The development of lipophilic derivatives of nipecotic acid has been a successful strategy to overcome this limitation. This compound serves as a crucial starting material for the synthesis of these derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective modification at other positions and can be readily removed to enable N-substitution, a key step in creating diverse libraries of GAT inhibitors with improved potency and subtype selectivity. A notable example of a nipecotic acid derivative is Tiagabine, a potent and selective GAT1 inhibitor approved for the treatment of epilepsy.[3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potencies of various N-substituted nipecotic acid derivatives against different GABA transporter subtypes. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Compound/DerivativeGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)Reference
(±)-Nipecotic Acid2.63102916[2]
Tiagabine0.07 (human)---[1]
NNC-7110.04 (human)---[1]
SK&F 89976-A----
(S)-SNAP-5114>200215140
DDPM-25710.0051 (pIC₅₀=8.29)---[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of GAT inhibitors derived from this compound.

Synthesis of N-Substituted (S)-Nipecotic Acid Derivatives

This protocol outlines a general two-step procedure for the synthesis of N-substituted (S)-nipecotic acid derivatives, starting from this compound.

Step 1: Boc Deprotection of this compound

This step removes the Boc protecting group to yield (S)-nipecotic acid.

  • Materials and Reagents:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diisopropylethylamine (DIPEA)

    • Round bottom flask

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • Suspend this compound in a 50% (v/v) solution of TFA in DCM (e.g., 10 mL of TFA/DCM per gram of starting material).

    • Stir the mixture at room temperature for 3 minutes.

    • Filter the resulting solution.

    • Add a second portion of 50% TFA/DCM to the residue and stir for an additional 5 minutes at room temperature.

    • Filter the mixture and wash the solid residue three times with DCM.

    • To neutralize any remaining TFA, wash the residue three times with a 5% (v/v) solution of DIPEA in DCM.

    • Dry the resulting (S)-nipecotic acid under vacuum. The product can be used in the next step without further purification.

Step 2: N-Alkylation of (S)-Nipecotic Acid

This step introduces a lipophilic side chain onto the nitrogen of the nipecotic acid scaffold.

  • Materials and Reagents:

    • (S)-nipecotic acid (from Step 1)

    • Appropriate alkyl halide (e.g., a diarylalkyl halide)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Dimethylformamide (DMF) or another suitable solvent

    • Round bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Silica gel for column chromatography

    • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

  • Procedure:

    • Dissolve (S)-nipecotic acid in DMF in a round bottom flask.

    • Add an excess of potassium carbonate to the solution.

    • Add the desired alkyl halide to the reaction mixture.

    • Heat the mixture under reflux for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired N-substituted (S)-nipecotic acid derivative.

In Vitro Evaluation: [³H]GABA Uptake Assay

This protocol describes a method to determine the inhibitory potency of synthesized compounds on different GAT subtypes expressed in a cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

  • Materials and Reagents:

    • HEK293 cells stably or transiently expressing the desired GAT subtype (e.g., hGAT-1, hGAT-2, hGAT-3, or hBGT-1)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

    • [³H]GABA (radiolabeled gamma-aminobutyric acid)

    • Unlabeled GABA

    • Test compounds (synthesized nipecotic acid derivatives)

    • Scintillation cocktail

    • Scintillation counter

    • 96-well microplates

  • Procedure:

    • Cell Culture and Plating: Culture the GAT-expressing HEK293 cells in appropriate medium. Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

    • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

    • Compound Incubation: Prepare serial dilutions of the test compounds in the assay buffer. Add the compound solutions to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.

    • GABA Uptake: Initiate the uptake reaction by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final concentration of GABA should be close to the Kₘ value for the specific transporter subtype.

    • Termination of Uptake: After a short incubation period (e.g., 8-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

    • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well.

    • Data Analysis: Measure the radioactivity in each well using a scintillation counter. Determine the IC₅₀ values for each compound by plotting the percentage of inhibition of [³H]GABA uptake against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol describes a common animal model to assess the anticonvulsant activity of GAT inhibitors.

  • Materials and Reagents:

    • Male mice (e.g., C57BL/6 strain)

    • Pentylenetetrazol (PTZ) solution (e.g., 2 mg/mL in sterile 0.9% NaCl)

    • Test compound formulated in a suitable vehicle (e.g., saline, DMSO/saline mixture)

    • Syringes and needles for intraperitoneal (i.p.) injection

    • Observation chambers

  • Procedure:

    • Animal Acclimatization and Dosing: Acclimatize the mice to the experimental environment. Administer the test compound or vehicle to the mice via i.p. injection at a predetermined time before PTZ administration (e.g., 30 minutes).

    • PTZ Injection: Inject a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg) intraperitoneally.

    • Seizure Observation and Scoring: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe its behavior for at least 30 minutes. Score the seizure severity based on a standardized scale (e.g., Racine scale).

    • Data Analysis: Compare the seizure scores and the latency to the first seizure between the vehicle-treated and compound-treated groups. A significant reduction in seizure severity or an increase in seizure latency in the compound-treated group indicates anticonvulsant activity.

Visualizations

GABAergic Synapse and GAT Inhibition

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1_pre GAT1 GABA->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor GAT3_glia GAT3 GABA->GAT3_glia Reuptake Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal Inhibitor (S)-Nipecotic Acid Derivative Inhibitor->GAT1_pre Inhibition Inhibitor->GAT3_glia Inhibition

Caption: Inhibition of GABA reuptake at the synapse.

Workflow for GAT Inhibitor Development

GAT_Inhibitor_Development Start This compound Boc_Deprotection Boc Deprotection Start->Boc_Deprotection N_Alkylation N-Alkylation with Lipophilic Side Chains Boc_Deprotection->N_Alkylation Library Library of Novel Nipecotic Acid Derivatives N_Alkylation->Library In_Vitro In Vitro Screening ([³H]GABA Uptake Assay) Library->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection Lead_Selection->Library Optimization Required In_Vivo In Vivo Efficacy Studies (e.g., PTZ Seizure Model) Lead_Selection->In_Vivo Promising Activity Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Drug development workflow for GAT inhibitors.

GAT Transport Cycle and Inhibition Mechanism

GAT_Cycle Outward_Open Outward-Open Outward_Occluded Outward-Occluded Outward_Open->Outward_Occluded GABA + Na⁺/Cl⁻ bind Inhibitor Inhibitor Outward_Open->Inhibitor Competitive Binding Inward_Occluded Inward-Occluded Outward_Occluded->Inward_Occluded Conformational Change Inward_Open Inward-Open Inward_Occluded->Inward_Open GABA + Na⁺/Cl⁻ release Inward_Open->Outward_Open Reorientation Inward_Open->Inhibitor Trapping in Inward-Open State

Caption: GAT transport cycle and modes of inhibition.

References

Enantioselective Synthesis of Nipecotic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nipecotic acid, a piperidine-3-carboxylic acid, is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake, primarily targeting GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid derivatives can enhance GABAergic neurotransmission, a mechanism of significant interest for the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain. The stereochemistry of nipecotic acid derivatives is crucial for their biological activity, with the (R)-enantiomer often exhibiting significantly higher potency than the (S)-enantiomer. Therefore, the development of robust enantioselective synthetic methods is paramount for conducting detailed structure-activity relationship (SAR) studies to identify novel and more effective therapeutic agents. This document provides an overview of synthetic strategies and detailed protocols for the enantioselective synthesis of nipecotic acid derivatives and their evaluation in SAR studies.

Enantioselective Synthetic Strategies

Several strategies have been developed for the enantioselective synthesis of nipecotic acid derivatives. These can be broadly categorized into two main approaches:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to introduce the desired stereochemistry.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce enantioselectivity in a key synthetic step. This includes methods like asymmetric hydrogenation, asymmetric Michael additions, and chemoenzymatic resolutions.[1][2][3]

One of the effective methods for obtaining enantiomerically pure nipecotic acid derivatives is through the chemoenzymatic resolution of a racemic mixture. This approach leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers.

Experimental Protocols

This section provides a detailed protocol for the chemoenzymatic resolution of a racemic N-protected nipecotic acid derivative, a common and effective method for obtaining the enantiomerically pure (R)- and (S)-isomers.

Chemoenzymatic Resolution of (±)-N-Boc-Nipecotic Acid

Materials:

  • (±)-Nipecotic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Candida antarctica lipase B (CALB), immobilized

  • Triethylamine (Et₃N)

  • Benzyl bromide (BnBr)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Protocol:

Step 1: Synthesis of (±)-N-Boc-Nipecotic Acid

  • Dissolve (±)-nipecotic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield racemic N-Boc-nipecotic acid as a white solid.

Step 2: Enzymatic Resolution

  • Suspend (±)-N-Boc-nipecotic acid (1.0 eq) and immobilized CALB (e.g., Novozym 435) in anhydrous toluene.

  • Add benzyl alcohol (1.2 eq) and stir the mixture at 40 °C.

  • Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of both the unreacted acid and the newly formed ester.

  • Once the desired conversion is reached, filter off the enzyme and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Step 3: Separation of Enantiomers

  • Dissolve the crude mixture from Step 2 in diethyl ether.

  • Extract with a saturated aqueous solution of sodium bicarbonate to separate the unreacted (S)-N-Boc-nipecotic acid (in the aqueous layer) from the (R)-N-Boc-nipecotic acid benzyl ester (in the organic layer).

  • Isolation of (S)-N-Boc-Nipecotic Acid: Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield (S)-N-Boc-nipecotic acid.

  • Isolation of (R)-N-Boc-Nipecotic Acid Benzyl Ester: Wash the organic layer from the initial extraction with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure (R)-N-Boc-nipecotic acid benzyl ester.

Step 4: Deprotection to Obtain (R)- and (S)-Nipecotic Acid

  • For (R)-Nipecotic Acid: Dissolve the (R)-N-Boc-nipecotic acid benzyl ester in methanol and subject it to hydrogenolysis using Pd/C (10 mol%) under a hydrogen atmosphere (1 atm) for 4 hours. Filter the catalyst and concentrate the filtrate to obtain (R)-nipecotic acid.

  • For (S)-Nipecotic Acid: Treat the (S)-N-Boc-nipecotic acid with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1) at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure to yield (S)-nipecotic acid.

Data Presentation for SAR Studies

The following table summarizes the structure-activity relationship data for a series of N-substituted nipecotic acid derivatives as GABA uptake inhibitors. The inhibitory potency is expressed as pIC₅₀ values against different murine GABA transporter (mGAT) subtypes.[4][5]

Compound IDR-group (Substitution on Nipecotic Acid Nitrogen)mGAT1 (pIC₅₀)mGAT2 (pIC₅₀)mGAT3 (pIC₅₀)mGAT4 (pIC₅₀)
rac-2 H4.88 ± 0.07---
rac-6 buta-2,3-dien-1-yl3.89---
rac-8a 4,4-diphenylbuta-2,3-dien-1-yl5.13 ± 0.11---
rac-8d 4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl6.42 ± 0.055.24 ± 0.085.42 ± 0.076.08 ± 0.05
(R)-8d (R)-4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl6.81 ± 0.035.34 ± 0.055.62 ± 0.065.70 ± 0.11
(S)-8d (S)-4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl5.87 ± 0.115.22 ± 0.075.29 ± 0.076.20 ± 0.04
Tiagabine (R)-4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl6.88 ± 0.125.06 ± 0.075.10 ± 0.105.19 ± 0.04
(S)-SNAP-5114 (S)-2-(tris(4-methoxyphenyl)methoxy)ethyl---6.09 ± 0.09

Visualizations

Experimental and SAR Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis of nipecotic acid derivatives and their subsequent structure-activity relationship studies.

G cluster_synthesis Enantioselective Synthesis cluster_sar SAR Studies racemic Racemic Nipecotic Acid Derivative chiral_sep Chiral Separation / Asymmetric Synthesis racemic->chiral_sep enantiomers Pure (R) and (S) Enantiomers chiral_sep->enantiomers derivatization Chemical Derivatization enantiomers->derivatization library Library of Derivatives derivatization->library bio_assay Biological Assays (e.g., GABA Uptake Assay) library->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: General workflow for synthesis and SAR studies.

Mechanism of Action at the GABAergic Synapse

This diagram illustrates the role of GABA transporters (GATs) in the synaptic cleft and the mechanism of action of nipecotic acid derivatives as GABA uptake inhibitors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicles gaba_release GABA Release gaba_vesicle->gaba_release gaba GABA gaba_release->gaba gat GABA Transporter (GAT) gaba->gat Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binds to nipecotic Nipecotic Acid Derivative nipecotic->gat Inhibits

Caption: Inhibition of GABA reuptake by nipecotic acid derivatives.

References

Application Notes and Protocols: Amidation of Ethyl Nipecotate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of N-acyl nipecotate esters through the amidation of ethyl nipecotate with a variety of carboxylic acids. This reaction is a cornerstone in the development of novel therapeutic agents, particularly those targeting the central nervous system. The resulting N-acyl derivatives of nipecotic acid, a known GABA reuptake inhibitor, are of significant interest in drug discovery for conditions such as epilepsy, anxiety, and neurodegenerative diseases.

Introduction

Ethyl nipecotate, the ethyl ester of piperidine-3-carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its secondary amine functionality is readily acylated by carboxylic acids to form stable amide bonds. This amidation reaction is a key step in the synthesis of a diverse library of compounds where the acyl group can be tailored to modulate the pharmacological properties of the parent nipecotate structure. The addition of lipophilic carboxylic acids, for instance, can enhance the ability of the molecule to cross the blood-brain barrier, a crucial attribute for CNS-acting drugs.

The protocols outlined below describe common and effective methods for the amidation of ethyl nipecotate, including the use of carbodiimide coupling agents and the Schotten-Baumann reaction. Quantitative data on reaction yields for various carboxylic acids are provided to facilitate experimental design and optimization.

Data Presentation

The following tables summarize the reaction conditions and yields for the amidation of ethyl nipecotate with various aromatic and aliphatic carboxylic acids.

Table 1: Amidation of Ethyl Nipecotate with Aromatic and Heterocyclic Carboxylic Acids

Carboxylic AcidCoupling MethodSolventReaction Time (h)Temperature (°C)Yield (%)Reference
2-Thiopheneacetic AcidSchotten-Baumann (using 2-Thiopheneacetyl chloride)Water/DCM-RTHigh[1]
Butylated Hydroxybenzoic Acid (BHBA)DCC/DMAPDichloromethane24RTup to 82[2]
Butylated Hydroxycinnamic Acid (BHCA)DCC/DMAPDichloromethane24RTup to 82[2]
Ferulic AcidDCC/DMAPDichloromethane/DMF24RTup to 82[2]
Sinapic AcidDCC/DMAPDichloromethane/DMF24RTup to 82[2]
(E)-3,4-Dimethoxyphenyl)acrylic AcidDCC/DMAPDichloromethane/DMF24RTup to 82[2]
NaproxenEDC/HOBt/DMAPAcetonitrile-2370[3]
2,5-Dimethylthiazole-4-carboxylic acidEDC/HOBt/DMAPAcetonitrile-23-[3]

Table 2: Amidation of Ethyl Nipecotate with Aliphatic Carboxylic Acids

Carboxylic AcidCoupling MethodSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Cinnamic Acid (using Cinnamoyl chloride)-Dichloromethane--90[2]
General Aliphatic AcidsTiCl4 / PyridinePyridine-85Moderate to Excellent[4]
General Aliphatic AcidsI2/TBHPDMSO-RTGood[5]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general method for the amidation of ethyl nipecotate with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Ethyl nipecotate

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM (or DMF) at 0 °C, add ethyl nipecotate (1.0 to 1.2 equivalents).

  • Add HOBt (1.0 to 1.2 equivalents) and DIPEA (1.2 to 2.0 equivalents) to the reaction mixture.

  • Add EDC·HCl (1.2 to 1.5 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Amidation using DCC/DMAP

This protocol is adapted from the synthesis of ethyl nipecotate amides with antioxidant carboxylic acids.[2]

Materials:

  • Ethyl nipecotate

  • Carboxylic acid (e.g., BHBA, BHCA, Ferulic Acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • (if necessary) Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and ethyl nipecotate (1.0 equivalent) in anhydrous DCM. For poorly soluble carboxylic acids, a small amount of DMF can be added.

  • Add DCC (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Schotten-Baumann Reaction with Acyl Chlorides

This protocol is suitable for the reaction of ethyl nipecotate with reactive acyl chlorides, such as 2-thiopheneacetyl chloride.[1]

Materials:

  • Ethyl nipecotate

  • Acyl chloride (e.g., 2-Thiopheneacetyl chloride)

  • Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl nipecotate in DCM.

  • Separately, prepare a solution of the acyl chloride in DCM.

  • Cool both solutions in an ice bath.

  • Add the acyl chloride solution dropwise to the ethyl nipecotate solution under vigorous stirring, while simultaneously adding an aqueous solution of NaOH to maintain a basic pH.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example by wiped film evaporative distillation if the product is an oil.[1]

Mandatory Visualizations

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target_ID Identify Target (e.g., GABA Transporters) Validation Validate Target (Genetic/Pharmacological) Target_ID->Validation Scaffold_Selection Select Scaffold (Ethyl Nipecotate) Validation->Scaffold_Selection Library_Synthesis Synthesize Library (Amidation with diverse carboxylic acids) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo In_Vivo->SAR Preclinical Preclinical Studies (Safety & Toxicology) In_Vivo->Preclinical IND IND Submission Preclinical->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials NDA NDA Submission Clinical_Trials->NDA GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporter GABA Transporter (GAT1) GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_cleft GABA GABA_release->GABA_cleft GABA_receptor GABA-A Receptor GABA_cleft->GABA_receptor GABA_reuptake GABA Reuptake GABA_cleft->GABA_reuptake Termination of signal Cl_channel Cl- Channel Opening GABA_receptor->Cl_channel Hyperpolarization Hyperpolarization (Inhibitory Signal) Cl_channel->Hyperpolarization GAT1 GAT1 GABA_reuptake->GAT1 N_acyl_nipecotate N-Acyl Nipecotate Derivative N_acyl_nipecotate->GAT1 Inhibits

References

Palladium-Catalyzed Pathways to Nipecotic Acid Derivatives: Advanced Synthetic Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Cutting-edge palladium-catalyzed synthetic methodologies are paving the way for the efficient and stereoselective synthesis of nipecotic acid derivatives, a class of compounds with significant therapeutic potential, primarily as GABA uptake inhibitors. These advanced protocols offer researchers and drug development professionals versatile tools to explore the chemical space around the nipecotic acid scaffold, facilitating the development of novel therapeutics for neurological disorders. This document provides detailed application notes and experimental protocols for two distinct and powerful palladium-catalyzed methods for the synthesis of these valuable compounds.

Nipecotic acid, a piperidine-3-carboxylic acid, is a well-established inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, nipecotic acid derivatives can potentiate GABAergic signaling, a mechanism of action relevant to the treatment of epilepsy, anxiety, and other neurological conditions. The development of efficient synthetic routes to novel nipecotic acid analogs is therefore a critical endeavor in medicinal chemistry.

Application Note 1: Stereoselective Synthesis via Palladium-Catalyzed Decarboxylative Cyclization

This application note details a highly stereoselective approach to multisubstituted nipecotic acid derivatives through a palladium-catalyzed decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines. This method provides a robust platform for the synthesis of complex piperidine structures with excellent control over the relative stereochemistry.

Experimental Protocol

General Procedure for the Palladium-Catalyzed Decarboxylative Cyclization:

To a solution of the γ-methylidene-δ-valerolactone (0.25 mmol) in degassed toluene (2.5 mL) is added the phosphinoylimine (0.30 mmol). A solution of [Pd(π-allyl)Cl]₂ (5.7 mg, 0.00625 mmol) and P(OPh)₃ (13 µL, 0.050 mmol) in toluene (0.5 mL) is then added. The resulting mixture is stirred at 50 °C for the time indicated in Table 1. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired nipecotic acid derivative.

Data Presentation
EntryTime (h)Yield (%)Diastereomeric Ratio (syn/anti)
1PhPh1285>95:5
24-MeOC₆H₄Ph1582>95:5
34-FC₆H₄Ph1288>95:5
42-thienylPh1875>95:5
5Ph4-MeOC₆H₄1280>95:5
6Ph4-ClC₆H₄1286>95:5
7Ph2-naphthyl1578>95:5
8c-HexPh2465>95:5

Table 1: Substrate Scope and Yields for the Palladium-Catalyzed Decarboxylative Cyclization.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Start Reactants γ-Methylidene-δ-valerolactone Phosphinoylimine Start->Reactants Mixing Combine Reactants and Solvent Reactants->Mixing Solvent Degassed Toluene Solvent->Mixing Catalyst_Prep Prepare Catalyst Solution: [Pd(π-allyl)Cl]₂ + P(OPh)₃ in Toluene Add_Catalyst Add Catalyst Solution Catalyst_Prep->Add_Catalyst Mixing->Add_Catalyst Heating Stir at 50 °C Add_Catalyst->Heating Cooling Cool to Room Temperature Heating->Cooling Concentration Concentrate in vacuo Cooling->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product Nipecotic Acid Derivative Chromatography->Product

Experimental workflow for decarboxylative cyclization.

Application Note 2: Synthesis of 4-Substituted Nipecotic Acid Derivatives via Palladium-Catalyzed Cross-Coupling

This application note describes a versatile method for the synthesis of 4-substituted nipecotic acid derivatives utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position of the piperidine ring, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol

General Procedure for the Suzuki-Miyaura Cross-Coupling:

A mixture of the 4-triflyloxy-N-Boc-nipecotic acid ethyl ester (1.0 equiv), the corresponding boronic acid (1.5 equiv), potassium carbonate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) in a 3:1 mixture of 1,4-dioxane and water (0.1 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 4-aryl-N-Boc-nipecotic acid ethyl ester.

Data Presentation
EntryAryl Boronic AcidYield (%)
1Phenylboronic acid88
24-Methoxyphenylboronic acid92
34-Chlorophenylboronic acid85
43-Thienylboronic acid78
52-Naphthylboronic acid81
64-Cyanophenylboronic acid75
74-(Trifluoromethyl)phenylboronic acid83
83-Pyridinylboronic acid65

Table 2: Substrate Scope for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Start Reactants 4-Triflyloxy-N-Boc-nipecotic acid ethyl ester Aryl Boronic Acid K₂CO₃ Pd(PPh₃)₄ Start->Reactants Mixing Combine Reactants and Solvent Reactants->Mixing Solvent 1,4-Dioxane/Water (3:1) Solvent->Mixing Degassing Degas with Argon Mixing->Degassing Heating Stir at 80 °C Degassing->Heating Cooling Cool to Room Temperature Heating->Cooling Extraction Dilute with EtOAc, Wash with Water & Brine Cooling->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product 4-Aryl-N-Boc-nipecotic acid ethyl ester Chromatography->Product

Experimental workflow for Suzuki-Miyaura cross-coupling.

Biological Context: Inhibition of GABAergic Signaling

Nipecotic acid and its derivatives exert their pharmacological effects by inhibiting the GABA transporter 1 (GAT1), which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking this transporter, these compounds increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.

GABAergic Synapse Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake GABA Reuptake Glutamate Glutamate GAD GAD Glutamate->GAD GABA_syn GABA Synthesis GAD->GABA_syn VGAT VGAT GABA_syn->VGAT Vesicle Synaptic Vesicle GABA_release GABA Release Vesicle->GABA_release Exocytosis VGAT->Vesicle Packaging GABA_cleft GABA GABA_release->GABA_cleft GABA_receptor GABA Receptor GABA_cleft->GABA_receptor GAT1 GAT1 Transporter GABA_cleft->GAT1 Reuptake Inhibition Neuronal Inhibition (Hyperpolarization) GABA_receptor->Inhibition Nipecotic_Acid Nipecotic Acid Derivative Nipecotic_Acid->GAT1 Inhibition

Inhibition of GABA reuptake by nipecotic acid derivatives.

These palladium-catalyzed methodologies provide powerful and flexible routes to a diverse range of nipecotic acid derivatives. The ability to stereoselectively introduce multiple substituents or to functionalize specific positions of the piperidine ring is invaluable for the systematic exploration of this important pharmacological scaffold. The protocols outlined herein are intended to serve as a practical guide for researchers in academic and industrial settings who are engaged in the design and synthesis of novel GABA uptake inhibitors.

Application Notes and Protocols for the Use of (S)-Boc-Nipecotic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-nipecotic acid, a cyclic β-amino acid analog, is a valuable building block in the synthesis of peptidomimetics, particularly those targeting the γ-aminobutyric acid (GABA)ergic system. Its rigid piperidine scaffold can impart conformational constraint to peptide chains, enhancing their metabolic stability and receptor affinity. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptidomimetic structures, with a focus on the synthesis of GABA transporter 1 (GAT-1) inhibitors.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[1][2] The incorporation of non-natural amino acids like this compound is a key strategy in peptidomimetic design.

Applications of this compound in Peptidomimetic Synthesis

This compound serves as a crucial starting material for the synthesis of a variety of peptidomimetics, most notably potent and selective inhibitors of GABA transporters. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its extracellular concentration is regulated by GATs.[3][4] Dysregulation of GABAergic signaling is implicated in various neurological disorders, including epilepsy and anxiety.[3][5]

By incorporating the nipecotic acid scaffold, researchers can develop peptidomimetics that effectively block GABA reuptake, thereby prolonging its inhibitory action in the synaptic cleft. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, stepwise elongation of the peptide chain during synthesis.

Data Presentation: Biological Activity of Nipecotic Acid-Based Peptidomimetics

The following table summarizes the in vitro biological activity of representative peptidomimetics synthesized from (S)- or (R)-nipecotic acid derivatives. These compounds are primarily N-substituted analogs designed as GAT-1 inhibitors.

Compound IDNipecotic Acid EnantiomerLipophilic MoietypIC50 (mGAT-1)pKi (mGAT-1)Reference
rac-8dRacemic4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl6.08 ± 0.05-[6]
(R)-enantiomer of 21p(R)4-([1,1':2',1''-terphenyl]-2-yl)buta-2,3-dien-1-yl6.78 ± 0.087.10 ± 0.12[7]
rac-6RacemicNot specified3.89-[6]
rac-2 (Nipecotic acid)Racemic-4.88 ± 0.07-[6]

Experimental Protocols

This section provides detailed protocols for the synthesis of peptidomimetics incorporating this compound. Both solid-phase and solution-phase methods are described.

Protocol 1: Solid-Phase Synthesis of a Nipecotic Acid-Containing Peptidomimetic

This protocol outlines a general procedure for the solid-phase synthesis of a dipeptide analog where this compound is coupled to a resin-bound amino acid.

Materials:

  • Fmoc-protected amino acid pre-loaded resin (e.g., Fmoc-Gly-Wang resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

    • Pre-activate for 10-15 minutes at room temperature.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction. If the coupling is incomplete, the step can be repeated (double coupling).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection and Cleavage from Resin:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptidomimetic.

    • Precipitate the crude product in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purification: Purify the crude peptidomimetic using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of a Nipecotic Acid-Amide

This protocol describes the synthesis of a simple peptidomimetic by coupling this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1 eq.) and HBTU (1.1 eq.) in DCM.

    • In a separate flask, suspend the amino acid methyl ester hydrochloride (1.2 eq.) in DCM and add DIEA (2.5 eq.) to neutralize the salt and form the free amine.

  • Coupling Reaction:

    • Add the activated this compound solution to the free amine solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the role of GABA transporters (GATs) in regulating GABA levels. Peptidomimetics derived from this compound typically act by inhibiting GAT-1.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes vGAT vGAT GABA_pre->vGAT Packaged by Vesicle Synaptic Vesicle vGAT->Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake by GABA_A_R GABAA Receptor GABA_synapse->GABA_A_R Binds to GABA_B_R GABAB Receptor GABA_synapse->GABA_B_R Binds to GAT3 GAT-3 GABA_synapse->GAT3 Reuptake by Ion_channel Cl- Channel GABA_A_R->Ion_channel Opens GPCR_cascade G-protein Signaling GABA_B_R->GPCR_cascade Activates cluster_postsynaptic cluster_postsynaptic Ion_channel->cluster_postsynaptic Hyperpolarization GPCR_cascade->cluster_postsynaptic Modulation GABA_astro GABA GAT3->GABA_astro GABA_T GABA-T GABA_astro->GABA_T Metabolized by Glutamine Glutamine GABA_T->Glutamine

Caption: Schematic of a GABAergic synapse showing GABA synthesis, release, and reuptake.

General Workflow for Solid-Phase Peptidomimetic Synthesis

This diagram outlines the iterative steps involved in solid-phase peptide synthesis (SPPS) for incorporating this compound.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Couple this compound (HBTU/HOBt/DIC, DIEA) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 repeat Repeat Cycle for Further Elongation? washing2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification end Final Peptidomimetic purification->end Peptidomimetic_Design_Logic parent Nipecotic Acid (GABA Analog) problem Poor CNS Penetration (Hydrophilic) parent->problem strategy Peptidomimetic Strategy: N-Substitution problem->strategy modification Introduce Lipophilic Moiety strategy->modification goal Improved Pharmacokinetics & Potency modification->goal outcome Potent & Selective GAT-1 Inhibitors goal->outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Boc-nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the Boc protection of (S)-nipecotic acid?

A1: The most widely used method involves the reaction of (S)-nipecotic acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. A common procedure utilizes a biphasic solvent system, such as dioxane and water, with a base like sodium hydroxide to facilitate the reaction.[1]

Q2: What are the potential side reactions during the synthesis of this compound?

A2: Several side reactions can occur, including the formation of di-Boc protected product (over-alkylation), esterification of the carboxylic acid to form a tert-butyl ester, and racemization of the chiral center. Under certain conditions, particularly with the use of catalysts like 4-(dimethylamino)pyridine (DMAP), the formation of ureas and isocyanates has been observed in Boc protection of amines.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material, (S)-nipecotic acid. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of both the starting material and the product.

Q4: What is the expected yield and purity for this synthesis?

A4: The yield and purity can vary depending on the specific reaction conditions and purification methods. However, well-optimized procedures can achieve high yields. For instance, a patented method for producing (S)-nipecotic acid reports a yield of 67% with an enantiomeric excess (ee) of 96.8% and HPLC purity of 98.8% before final purification, and a final yield of 57% with 97.8% ee and 98.9% HPLC purity after purification.[2]

Q5: How can I confirm the enantiomeric purity of my this compound product?

A5: The enantiomeric purity is best determined using a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for separating and quantifying the enantiomers of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure slow, portion-wise addition of Boc anhydride to the reaction mixture. - Allow the reaction to stir for a sufficient duration (e.g., overnight) to ensure completion.[1] - Confirm the quality and reactivity of the Boc anhydride, as it can decompose upon storage.
Product loss during work-up.- During the acidic wash, use a cold solution of a weak acid (e.g., potassium bisulfate) to minimize hydrolysis of the Boc group.[1] - Ensure complete extraction from the aqueous layer by using an adequate volume and number of extractions with a suitable organic solvent (e.g., ethyl acetate).[1]
Presence of Di-Boc Impurity Excess of Boc anhydride or prolonged reaction time at elevated temperatures.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc anhydride. - Maintain a controlled temperature, typically starting at 0°C and slowly warming to room temperature.[1] - The di-Boc impurity can often be removed by careful column chromatography on silica gel.
Formation of Tert-Butyl Ester Impurity Acidic conditions during the reaction or work-up can lead to the formation of tert-butyl cations, which can esterify the carboxylic acid.- Maintain basic conditions throughout the reaction. - During the work-up, use a mild acid for neutralization and perform this step at a low temperature. - Purification by flash chromatography can help in separating the tert-butyl ester from the desired product.
Racemization of the Chiral Center Harsh reaction conditions (e.g., high temperature or presence of strong base for a prolonged period).- Maintain mild reaction conditions. The use of a biphasic system with an inorganic base at room temperature is generally effective at minimizing racemization. - Analyze the enantiomeric excess (ee) of the final product using chiral HPLC to assess the extent of racemization.
Incomplete Removal of Unreacted (S)-Nipecotic Acid Inefficient extraction during work-up.- (S)-Nipecotic acid is water-soluble. Ensure thorough washing of the organic layer with water or a mild acidic solution to remove the unreacted starting material. - Adjust the pH of the aqueous layer during extraction to ensure the product is in its non-ionic form and preferentially partitions into the organic layer, while the unreacted amino acid remains in the aqueous layer.

Quantitative Data Summary

Parameter Value Conditions/Notes Reference
Yield (Initial) 67%Synthesis of (S)-nipecotic acid from 3-piperidine formamide hydrochloride.[2]
Enantiomeric Excess (Initial) 96.8% eeBefore final purification.[2]
HPLC Purity (Initial) 98.8%Before final purification.[2]
Yield (Final) 57%After purification.[2]
Enantiomeric Excess (Final) 97.8% eeAfter purification.[2]
HPLC Purity (Final) 98.9%After purification.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a standard procedure for the Boc protection of amino acids.[1]

Materials:

  • (S)-Nipecotic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Potassium bisulfate (KHSO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve (S)-nipecotic acid in a mixture of dioxane and a 1M aqueous solution of sodium hydroxide.

  • Cool the resulting solution to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution in portions while stirring.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • After the reaction is complete (monitored by TLC), acidify the mixture to a pH of approximately 2-3 with a cold aqueous solution of potassium bisulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start: (S)-Nipecotic Acid dissolve Dissolve in Dioxane/NaOH(aq) start->dissolve cool Cool to 0°C dissolve->cool add_boc Add Boc₂O cool->add_boc react Stir Overnight at RT add_boc->react acidify Acidify with KHSO₄ react->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography (Optional) concentrate->purify analyze Characterization (NMR, HPLC, etc.) concentrate->analyze purify->analyze end End: this compound analyze->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impurity_detected Impurity Detected start->impurity_detected incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction product_loss Product Loss in Work-up? low_yield->product_loss incomplete_reaction->product_loss No solution_incomplete Solution: - Increase reaction time - Check Boc₂O quality incomplete_reaction->solution_incomplete Yes solution_loss Solution: - Use cold, weak acid - Ensure complete extraction product_loss->solution_loss Yes di_boc Di-Boc Impurity? impurity_detected->di_boc tert_butyl_ester Tert-Butyl Ester? di_boc->tert_butyl_ester No solution_di_boc Solution: - Use stoichiometric Boc₂O - Control temperature - Purify by chromatography di_boc->solution_di_boc Yes racemization Racemization? tert_butyl_ester->racemization No solution_ester Solution: - Maintain basic conditions - Mild acidic work-up - Purify by chromatography tert_butyl_ester->solution_ester Yes solution_racemization Solution: - Use mild conditions - Analyze by chiral HPLC racemization->solution_racemization Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimization of Coupling Conditions for (S)-Boc-nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling conditions for (S)-Boc-nipecotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful amide bond formation with this sterically hindered cyclic amino acid.

Frequently Asked Questions (FAQs)

Q1: Why can the coupling of this compound be challenging?

A1: The coupling of this compound can be challenging due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the cyclic nature of the piperidine ring can impede the approach of the amine nucleophile and the coupling reagents to the carboxylic acid group. This can lead to slower reaction rates, incomplete conversions, and the need for more potent coupling reagents and optimized reaction conditions to achieve high yields.

Q2: What are the most common coupling reagents used for this compound?

A2: Due to the sterically hindered nature of this compound, more powerful coupling reagents are often preferred. The most common classes of reagents include:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. HATU is often recommended for its fast reaction rates and ability to minimize racemization.[1]

  • Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also a good choice. They are known for not causing guanidinylation side reactions, which can be an issue with uronium/aminium salts, especially when used in excess.[1]

  • Carbodiimides: While less potent, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, almost always in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and reduce the risk of racemization.

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives such as HOBt and HOAt are crucial in amide coupling reactions, particularly when using carbodiimides. They act as activating agents by forming an active ester intermediate with the carboxylic acid. This active ester is more reactive towards the amine than the intermediate formed with the carbodiimide alone. Furthermore, these additives are highly effective at suppressing side reactions, most notably racemization of the chiral center. HOAt is generally considered superior to HOBt in preventing racemization.[1]

Q4: Which solvents and bases are recommended for coupling reactions with this compound?

A4:

  • Solvents: Anhydrous polar aprotic solvents are the top choice. N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for the reactants and reagents. Dichloromethane (DCM) can also be used, particularly with phosphonium-based reagents.[1] It is critical to use anhydrous solvents, as water can hydrolyze the activated intermediates and reduce the reaction yield.

  • Bases: A non-nucleophilic, sterically hindered organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is the most frequently used base. N-Methylmorpholine (NMM) is another suitable option.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials
Possible Cause Solution
Ineffective Carboxylic Acid Activation - Use a more potent coupling reagent: If you are using a carbodiimide like EDC/HOBt, consider switching to HATU, HBTU, or PyBOP, which are known to be more effective for sterically hindered substrates. - Check reagent quality: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Old or hydrolyzed reagents will have significantly reduced activity.
Insufficient Base - Ensure adequate base: Use at least 2.0-2.5 equivalents of a non-nucleophilic base like DIPEA to ensure complete deprotonation of the carboxylic acid and neutralization of any acidic species generated during the reaction.
Presence of Water - Use anhydrous conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Water will quench the activated carboxylic acid intermediate, leading to the recovery of the starting acid.
Low Reaction Temperature - Increase the temperature: While starting the reaction at 0°C is good practice to control the initial activation, allowing the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings. Monitor for potential side reactions when increasing the temperature.
Problem 2: Low Yield of the Desired Amide Product with Consumption of Starting Materials
Possible Cause Solution
Side Reaction: Guanidinylation of the Amine - Avoid excess uronium/aminium reagent: This side reaction occurs when using reagents like HATU or HBTU in excess, where the reagent reacts with the amine starting material, rendering it inactive. Use a stoichiometry of approximately 1.0-1.1 equivalents of the coupling reagent. - Switch to a phosphonium salt: Reagents like PyBOP do not cause guanidinylation and are a better choice if this side reaction is suspected.[1]
Side Reaction: Racemization - Use an appropriate additive: If using a carbodiimide, ensure the presence of HOBt or, preferably, HOAt. Reagents that incorporate these additives, like HATU (HOAt-based), are highly recommended. - Control the temperature: Perform the reaction at a lower temperature (start at 0°C and allow to warm to room temperature) to minimize the rate of racemization. - Choose the right base: Use a sterically hindered base like DIPEA.
Difficult Purification - Optimize work-up procedure: The byproducts of the coupling reaction (e.g., dicyclohexylurea from DCC, HOBt) can sometimes co-elute with the product. An acidic and/or basic wash of the organic layer during work-up can help remove some of these impurities before chromatography.

Data Presentation: Comparison of Common Coupling Conditions

The selection of the appropriate coupling reagent is critical for the successful synthesis of this compound amides. Below is a summary of commonly used coupling reagents and their general performance characteristics. Please note that optimal conditions may vary depending on the specific amine being coupled.

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield RangeKey Considerations
HATU (HOAt integrated)DIPEADMF1-4 hours85-99%Highly efficient for sterically hindered couplings, low risk of racemization. Can cause guanidinylation if used in large excess.[1][2]
HBTU (HOBt integrated)DIPEADMF2-6 hours80-95%A reliable and effective reagent, though slightly less reactive than HATU for challenging couplings.[2]
PyBOP (HOBt integrated)DIPEADMF/DCM2-8 hours80-95%A good alternative to uronium salts, as it does not cause guanidinylation. Byproducts are generally easier to remove.[2]
EDC HOBt or HOAtDIPEA/NMMDMF/DCM4-24 hours60-90%A more economical option, but generally less efficient for sterically hindered substrates. The use of an additive is essential.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stirring: Stir the mixture at 0°C for 10-15 minutes to allow for the formation of the activated HOAt ester.

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: PyBOP-Mediated Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM.

  • Activation: Add PyBOP (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue to stir at room temperature for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.

Protocol 3: EDC/HOBt-Mediated Coupling
  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the amine component (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0°C. Add EDC hydrochloride (1.2 eq) portion-wise.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up and Purification A This compound F 1. Dissolve Acid in Solvent A->F B Amine (R-NH2) J 5. Add Amine B->J C Coupling Reagent (e.g., HATU) H 3. Add Coupling Reagent and Base C->H D Base (e.g., DIPEA) D->H E Anhydrous Solvent (e.g., DMF) E->F G 2. Cool to 0°C F->G G->H I 4. Stir for Activation H->I I->J K 6. React at RT J->K L 7. Quench and Extract K->L M 8. Wash Organic Layer L->M N 9. Dry and Concentrate M->N O 10. Purify by Chromatography N->O P Final Product: This compound amide O->P G Start Low or No Yield of Amide Product Q1 Are starting materials consumed? Start->Q1 A1_yes Ineffective Activation or Side Reactions Q1->A1_yes Yes A1_no Incomplete Reaction Q1->A1_no No Q2 Using Uronium/Aminium Reagent? A1_yes->Q2 Q3 Using Carbodiimide (EDC)? A1_no->Q3 A2_yes Consider Guanidinylation. Reduce reagent equivalents or switch to Phosphonium salt (PyBOP). Q2->A2_yes Yes A2_no Check for Racemization. Use HOAt-based reagent (HATU). Control temperature. Q2->A2_no No A3_yes Switch to a more potent reagent (HATU, PyBOP). Ensure anhydrous conditions. Increase temperature. Q3->A3_yes Yes A3_no Check reagent quality and ensure anhydrous conditions. Increase reaction time/temperature. Q3->A3_no No

References

Technical Support Center: Synthesis of (S)-Boc-Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of (S)-Boc-nipecotic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a straightforward question-and-answer format.

1. Low Yield During Boc Protection of (S)-Nipecotic Acid

  • Question: I am experiencing a low yield during the N-Boc protection of (S)-nipecotic acid. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in Boc protection of amino acids like nipecotic acid can stem from several factors. Here's a breakdown of potential issues and troubleshooting steps:

    • Poor Solubility of Starting Material: (S)-Nipecotic acid is zwitterionic, which can lead to poor solubility in common organic solvents like acetonitrile or THF.[1]

      • Solution: Perform the reaction in an aqueous solution with a base like sodium hydroxide (NaOH) or sodium bicarbonate.[1][2] This will form the more soluble sodium salt of the amino acid.

    • Side Reaction: Mixed Anhydride Formation: The carboxylate group of nipecotic acid can react with Boc anhydride (Boc₂O) to form a mixed anhydride. This intermediate can then react with another molecule of the amine, leading to the formation of an amide dimer and reducing the yield of the desired N-Boc product.[1]

      • Solution: Running the reaction in an aqueous basic solution helps to rapidly hydrolyze the mixed anhydride, preventing the formation of the dimer.[1]

    • Incomplete Reaction: The reaction may not be going to completion due to insufficient reagent concentration or reaction time.

      • Solution: Use a slight excess of Boc anhydride (e.g., 1.1 to 1.5 equivalents).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.

    • Suboptimal pH: The pH of the reaction mixture is crucial for efficient Boc protection in aqueous media.

      • Solution: Maintain a basic pH (typically 8-10) during the reaction to ensure the amine is deprotonated and nucleophilic.

2. Difficulties in the Esterification of this compound

  • Question: I am struggling to achieve a high yield in the esterification of this compound. What are the common challenges and how can they be overcome?

  • Answer: Esterification of N-protected amino acids can be challenging. Here are some common issues and their solutions:

    • Steric Hindrance: The bulky Boc group can sterically hinder the approach of the alcohol to the carboxylic acid, slowing down the reaction rate.

      • Solution: Employ more powerful coupling agents that are effective for sterically hindered substrates. Consider using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in place of standard carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide).[4]

    • Side Reactions with Coupling Agents: Standard Steglich esterification using DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove and lower the isolated yield.

      • Solution: A cleaner alternative to DCC is using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine). The byproducts of this method, t-butanol and CO₂, are volatile and easily removed.

    • Inadequate Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid will result in a low conversion to the ester.

      • Solution: Ensure the use of an appropriate activating agent and base. For instance, in a Steglich esterification, DMAP is a crucial catalyst. The choice of solvent can also play a role; aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are generally preferred.

3. Product Decomposition and Side Reactions

  • Question: I am observing decomposition of my this compound derivative during purification or subsequent reaction steps. What are the potential side reactions and how can I minimize them?

  • Answer: Certain derivatives of nipecotic acid can be prone to decomposition or side reactions under specific conditions.

    • Decomposition During Purification: Some nipecotic acid derivatives, particularly those with extended, unsaturated side chains, have been found to be unstable and prone to decomposition during reverse-phase HPLC purification and subsequent freeze-drying.[5]

      • Solution: If instability is observed, consider alternative purification methods such as flash column chromatography on silica gel. Minimize exposure to acidic or basic conditions during workup and purification if the product is sensitive.

    • Retro-Michael Addition: In syntheses involving Michael additions to introduce substituents, a retro-Michael addition can occur under certain conditions, leading to the loss of the added group.

      • Solution: Carefully control the reaction conditions, particularly the base and temperature, to avoid conditions that favor the reverse reaction. Once the addition is complete, immediate workup and purification under mild conditions can help to isolate the desired product before it degrades.

    • Incomplete Deprotection of the Boc Group: Standard deprotection conditions may not be sufficient for complete removal of the Boc group, especially if it is sterically hindered, leading to a mixture of protected and deprotected products.[4]

      • Solution: Optimize the deprotection conditions by increasing the concentration of the acid (e.g., Trifluoroacetic acid - TFA) or the reaction time. Monitor the deprotection by TLC or LC-MS to ensure complete removal of the Boc group.

Quantitative Data Summary

The following tables summarize reported yields for key synthetic steps in the preparation of this compound and its derivatives under various conditions.

Table 1: Yields for N-Boc Protection of Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineTriethylamineDichloromethaneRoom Temp2>95[3]
AnilineSodium BicarbonateDioxane/WaterRoom Temp1298[3]
L-Alanine methyl esterTriethylamineDichloromethane0 to Room Temp497[3]
PiperidineNoneNeatRoom Temp0.198[3]

Table 2: Yields for the Synthesis of this compound Derivatives

DerivativeKey Reaction StepYield (%)Reference
(R)-8dBasic Hydrolysis51[5]
(S)-8dBasic Hydrolysis68[5]
rac-(3R,Ra)-14g / rac-(3R,Sa)-14gCopper-catalyzed reaction60[5]
(3R,Ra)-8g / rac-(3R,Sa)-8gBasic Hydrolysis61[5]

Detailed Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Primary amine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the primary amine in dichloromethane in a round-bottom flask.

    • Add triethylamine to the solution and stir for 5 minutes at room temperature.[3]

    • Add di-tert-butyl dicarbonate portion-wise to the stirred solution.[3]

    • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, quench the reaction with the addition of water.[3]

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

    • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.[3]

    • Purify the product by column chromatography on silica gel if necessary.[3]

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • N-Boc protected amine (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.[3]

    • Cool the solution to 0 °C using an ice bath.[3]

    • Slowly add trifluoroacetic acid to the stirred solution.[3]

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.[3]

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.[3]

    • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.[3]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]

Visualized Workflows and Pathways

Diagram 1: General Workflow for the Synthesis of this compound Derivatives

Synthesis_Workflow Start (S)-Nipecotic Acid Boc_Protection N-Boc Protection Start->Boc_Protection Boc_Nipecotic_Acid This compound Boc_Protection->Boc_Nipecotic_Acid Derivatization Derivatization (e.g., Esterification, Amidation) Boc_Nipecotic_Acid->Derivatization Derivative This compound Derivative Derivatization->Derivative Deprotection Boc Deprotection Derivative->Deprotection Final_Product Final Derivative Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Diagram 2: Troubleshooting Logic for Low Yield in Boc Protection

Troubleshooting_Boc_Protection Start Low Yield in Boc Protection Solubility Is the starting material fully dissolved? Start->Solubility Sol_Yes Yes Solubility->Sol_Yes Yes Sol_No No Solubility->Sol_No No Side_Reaction Are side products (e.g., dimers) observed? Side_Yes Yes Side_Reaction->Side_Yes Yes Side_No No Side_Reaction->Side_No No Incomplete_Reaction Is the reaction going to completion? Inc_Yes Yes Incomplete_Reaction->Inc_Yes Yes Inc_No No Incomplete_Reaction->Inc_No No Sol_Yes->Side_Reaction Solution_Solubility Switch to aqueous basic conditions (e.g., NaOH/H₂O) to improve solubility. Sol_No->Solution_Solubility Solution_Side_Reaction Use aqueous basic conditions to hydrolyze mixed anhydride and prevent dimerization. Side_Yes->Solution_Side_Reaction Side_No->Incomplete_Reaction Check_Other Investigate other factors (e.g., reagent quality). Inc_Yes->Check_Other Solution_Incomplete_Reaction Increase equivalents of Boc₂O. Extend reaction time. Monitor by TLC. Inc_No->Solution_Incomplete_Reaction

Caption: A decision tree for troubleshooting low yields in Boc protection reactions.

References

Technical Support Center: Purification of N-Substituted Nipecotic Acid Derivatives by RP-MPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-substituted nipecotic acid derivatives using Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC).

Troubleshooting Guide

Effective troubleshooting is critical to resolving common issues encountered during the purification of N-substituted nipecotic acid derivatives. These compounds, often being polar and basic, can present unique challenges in RP-MPLC. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Overlapping Peaks 1. Inappropriate mobile phase composition.[1] 2. Column overload.[2] 3. Column degradation or contamination. 4. Flow rate is too high.[2]1. Optimize the mobile phase. Adjust the organic modifier concentration, incorporate additives like TFA or formic acid to improve peak shape, or adjust the pH.[3] 2. Reduce the sample load or dilute the sample.[2] 3. Clean the column according to the manufacturer's instructions or replace it if necessary. 4. Reduce the flow rate to allow for better separation.[2]
Peak Tailing 1. Secondary interactions between the basic analyte and residual silanols on the silica-based stationary phase.[4] 2. Mobile phase pH is close to the pKa of the analyte.[3] 3. Column overload. 4. Dead volume in the system (e.g., from improper fittings).1. Add a competing base (e.g., triethylamine - TEA) to the mobile phase in small concentrations (0.1-0.5%) to mask the silanol groups. Lowering the mobile phase pH (e.g., with 0.1% TFA or formic acid) can also suppress silanol ionization.[4] 2. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. 3. Decrease the amount of sample injected onto the column. 4. Ensure all fittings are tight and use low-dead-volume tubing.
Peak Broadening 1. Extra-column volume. 2. Slow mass transfer due to high mobile phase viscosity or too high a flow rate. 3. Sample solvent is stronger than the mobile phase.1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Optimize the flow rate and consider using a less viscous organic modifier if possible (e.g., acetonitrile instead of methanol). 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Lack of column equilibration between runs. 3. Fluctuations in temperature.[2] 4. Pump malfunction or leaks.1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. 2. Equilibrate the column with the initial mobile phase for a sufficient time before each injection. 3. Use a column oven to maintain a constant temperature.[2] 4. Check the pump for leaks and ensure it is delivering a constant flow rate.
Compound Decomposition 1. Some N-substituted nipecotic acid derivatives can be unstable under certain RP-MPLC conditions. 2. pH of the mobile phase may promote hydrolysis or other degradation pathways.1. If decomposition is observed, consider alternative purification methods or modify the MPLC conditions to be milder (e.g., neutral pH, shorter run times). In some cases, omitting the MPLC step and proceeding with an aqueous workup may be sufficient. 2. Screen different pH values to find a range where the compound is stable.

Frequently Asked Questions (FAQs)

Q1: Why are my N-substituted nipecotic acid derivatives showing poor retention and eluting very early from the C18 column?

A1: N-substituted nipecotic acid derivatives are often polar compounds. On a nonpolar stationary phase like C18, they have a weak affinity for the column material and a strong affinity for the polar mobile phase, leading to poor retention. To increase retention, you can try decreasing the amount of organic solvent in your mobile phase, or if your compound is ionizable, adjusting the mobile phase pH to suppress ionization can increase its hydrophobicity and retention.

Q2: I'm observing significant peak tailing with my basic N-substituted nipecotic acid derivative. What is the primary cause and how can I fix it?

A2: Peak tailing for basic compounds on silica-based reversed-phase columns is commonly caused by secondary interactions between the positively charged amine of your compound and negatively charged residual silanol groups on the stationary phase.[4] To mitigate this, you can:

  • Add a competing base: Incorporate a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) into your mobile phase to block the active silanol sites.

  • Lower the mobile phase pH: Add an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase. At a low pH (typically below 3), the silanol groups are protonated and less likely to interact with your basic analyte.

Q3: Can I use a gradient elution for the purification of my N-substituted nipecotic acid derivative?

A3: Yes, a gradient elution is often beneficial, especially if your crude sample contains impurities with a wide range of polarities. Starting with a high percentage of aqueous phase and gradually increasing the organic solvent can help in retaining the polar nipecotic acid derivatives while eluting more nonpolar impurities later in the run. This can lead to better separation and sharper peaks.

Q4: My compound seems to be degrading on the column. What should I do?

A4: Some nipecotic acid derivatives have been reported to be unstable during RP-MPLC purification. If you suspect on-column degradation, you can try a few strategies:

  • Modify the mobile phase: Avoid highly acidic or basic conditions if your compound is pH-sensitive.

  • Reduce run time: Use a steeper gradient and a higher flow rate to minimize the time the compound spends on the column.

  • Alternative purification: In some instances, forgoing MPLC purification in favor of a simple aqueous workup might be sufficient to achieve the desired purity without degradation.

Q5: What is a good starting point for developing an RP-MPLC method for a new N-substituted nipecotic acid derivative?

A5: A good starting point would be a C18 column and a mobile phase consisting of water and methanol or acetonitrile. You can begin with an isocratic elution of 70% methanol in water. From there, you can optimize the method based on the initial results. If the compound elutes too quickly, decrease the methanol percentage. If it is retained too strongly, increase the methanol percentage. If the peak shape is poor, consider adding 0.1% TFA or formic acid to the mobile phase.

Experimental Protocols

General Protocol for RP-MPLC Purification of an N-Substituted Nipecotic Acid Derivative

This protocol provides a general starting point and may require optimization for specific derivatives.

  • Column: C18-functionalized silica gel.

  • Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Methanol or Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Sample Preparation: Dissolve the crude N-substituted nipecotic acid derivative in a minimal amount of the initial mobile phase composition or a solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 5 column volumes or until a stable baseline is achieved.

  • Elution:

    • Isocratic: A starting point could be an isocratic elution with a fixed ratio of Mobile Phase A and B (e.g., 30:70 Water:Methanol).

    • Gradient: A shallow gradient can be employed for better separation of closely eluting impurities. For example:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 100% B

      • 25-30 min: 100% B

      • 30-35 min: 100% to 30% B

  • Flow Rate: Adjust the flow rate based on the column dimensions and particle size. A typical flow rate for a medium-pressure column is between 10-50 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm if an aromatic substituent is present).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, LC-MS) to determine the purity.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If TFA or another volatile acid was used, it may need to be removed by co-evaporation with a suitable solvent or by lyophilization.

Data Presentation

Table 1: Representative Data on the Effect of Mobile Phase Modifier on Peak Shape and Retention Time of a Hypothetical N-Substituted Nipecotic Acid Derivative

Mobile Phase CompositionRetention Time (min)Peak Asymmetry FactorResolution (from nearest impurity)
Water/Methanol (30:70)4.22.5 (Tailing)0.8
Water/Methanol (30:70) + 0.1% Formic Acid4.51.8 (Improved Tailing)1.2
Water/Methanol (30:70) + 0.1% TFA4.81.2 (Symmetrical)1.8
Water/Methanol (30:70) + 0.1% TEA5.11.1 (Symmetrical)1.7

Note: This table presents illustrative data to demonstrate the expected trends. Actual results will vary depending on the specific compound and chromatographic conditions.

Mandatory Visualization

Troubleshooting_Workflow RP-MPLC Troubleshooting Workflow for N-Substituted Nipecotic Acid Derivatives start Start: Poor Chromatogram peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution retention Assess Retention Time start->retention tailing Peak Tailing? peak_shape->tailing poor_resolution Poor Resolution? resolution->poor_resolution variable_retention Variable Retention? retention->variable_retention broadening Peak Broadening? tailing->broadening No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) tailing->add_modifier Yes splitting Peak Splitting? broadening->splitting No optimize_flow Optimize Flow Rate broadening->optimize_flow Yes check_overload Reduce Sample Load splitting->check_overload No sample_solvent Dissolve Sample in Weaker Solvent splitting->sample_solvent Yes end Good Chromatogram add_modifier->end check_overload->end check_dead_volume Check for Dead Volume (fittings, tubing) optimize_flow->end sample_solvent->end optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient Yes change_solvent Change Organic Solvent (e.g., MeOH to ACN) poor_resolution->change_solvent No optimize_gradient->end change_solvent->end check_mobile_phase Ensure Consistent Mobile Phase Prep variable_retention->check_mobile_phase Yes equilibrate_column Ensure Proper Column Equilibration variable_retention->equilibrate_column No check_mobile_phase->end temp_control Use Column Oven equilibrate_column->temp_control check_pump Check Pump and for Leaks temp_control->check_pump check_pump->end

Caption: Troubleshooting workflow for RP-MPLC of N-substituted nipecotic acid derivatives.

References

Technical Support Center: Boc Group Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of the tert-butyloxycarbonyl (Boc) group in complex molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during Boc deprotection experiments.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction does not go to completion, even with extended reaction times.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use neat TFA instead of a solution in DCM) or switch to a stronger acid system.[1]
Steric Hindrance Increase the reaction temperature or switch to a less sterically demanding deprotection method, such as a Lewis acid-mediated or thermal approach.
Inappropriate Solvent Ensure the solvent fully dissolves the substrate. For highly polar substrates, consider using a more polar solvent or a solvent mixture.
Deactivated Substrate Electron-withdrawing groups near the Boc-protected amine can decrease its reactivity towards acid. Consider using harsher conditions or an alternative deprotection method.

Issue 2: Formation of Side Products

Symptoms:

  • TLC/LC-MS analysis shows the formation of new, unexpected spots/peaks.

  • The desired product is obtained in low yield, accompanied by significant impurities.

Possible Causes & Solutions:

Side Product/ReactionPossible CauseRecommended Solution
t-Butylation The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups (e.g., indoles, phenols, thioethers).Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIS), or anisole to the reaction mixture to trap the tert-butyl cation.[2]
Trifluoroacetylation When using TFA, the deprotected amine can be acylated by residual TFA, especially during workup.After deprotection, ensure complete removal of TFA under vacuum. A basic workup can also mitigate this issue. For highly sensitive substrates, consider using HCl in dioxane instead of TFA.
Degradation of Acid-Labile Groups Other acid-sensitive functional groups in the molecule (e.g., esters, acetals, silyl ethers) are being cleaved.Use a milder deprotection method, such as a Lewis acid (e.g., ZnBr₂), thermal deprotection, or enzymatic cleavage.[3]

Issue 3: Poor Yield or Product Loss During Workup

Symptoms:

  • The reaction appears clean by TLC/LC-MS, but the isolated yield of the desired product is low.

  • Difficulty in separating the product from byproducts or unreacted starting material.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Product Solubility Issues The deprotected amine salt may be highly soluble in the aqueous phase during extraction.
Emulsion Formation During Extraction The presence of both polar and non-polar functionalities in the molecule can lead to emulsion formation.
Product Adsorption on Silica Gel The free amine product can strongly adhere to silica gel during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed Boc deprotection?

A1: The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and decomposes to the free amine and carbon dioxide.[1]

Q2: When should I use scavengers, and which ones are appropriate?

A2: Scavengers are recommended when your molecule contains nucleophilic functional groups that can be alkylated by the tert-butyl cation generated during deprotection. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[2]

Q3: My molecule is highly acid-sensitive. What are the best alternative deprotection methods?

A3: For acid-sensitive substrates, consider milder alternatives such as Lewis acid-catalyzed deprotection (e.g., with ZnBr₂), thermal deprotection (heating in a suitable solvent), or enzymatic deprotection.[3][4]

Q4: Can I selectively deprotect one Boc group in the presence of another?

A4: Selective deprotection can be challenging but is sometimes possible based on the electronic and steric environment of the Boc groups. For example, an N-Boc group on an aromatic amine is generally more labile than one on an aliphatic amine. Careful control of reaction conditions (e.g., temperature, acid concentration) is crucial.[4]

Q5: How can I monitor the progress of my Boc deprotection reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method. The deprotected amine will have a different Rf value than the Boc-protected starting material and will often stain differently (e.g., with ninhydrin for primary amines). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Data Presentation

Table 1: Comparison of Acidic Reagents for Boc Deprotection

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA 20-50% in DCM, Room Temp0.5 - 4 h[1]Highly effective, volatile (easy to remove)Corrosive, can cleave other acid-labile groups, potential for trifluoroacetylation side products
HCl 4M in Dioxane or Ethyl Acetate, Room Temp1 - 12 h[1]Cost-effective, readily availableCan be less selective, potential for chlorinated byproducts
p-TSA Catalytic to stoichiometric amounts, various solventsVariableSolid, non-volatile, considered "greener" than TFA[5]Can require heat, may be slower in solution
H₃PO₄ Aqueous solution in THFVariableMild, selectiveSlower reaction times, workup can be more complex[6]

Table 2: Comparison of Alternative & Mild Deprotection Methods

ReagentTypical ConditionsReaction TimeSelectivity/AdvantagesDisadvantages
**Zinc Bromide (ZnBr₂) **2-3 equiv. in DCM, Room Temp24 - 72 hMild Lewis acid, reported to selectively deprotect secondary N-Boc groups[2]Slow reaction times, requires stoichiometric or excess reagent
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂ in MeOH, Room Temp1 - 4 h[7]Very mild, tolerant of acid-labile esters[8]Reagents are toxic and moisture-sensitive
Thermal (Water) 100 °C (Reflux)< 15 minEnvironmentally benign, catalyst-freeLimited to water-soluble or -stable substrates
Thermal (High-Boiling Solvent) > 150 °CVariable (hours to days)No catalyst, simpleVery high temperatures, risk of decomposition

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If necessary, add a scavenger such as triethylsilane (1.1 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an appropriate solvent, washing with a mild base (e.g., saturated NaHCO₃ solution), and extracting with an organic solvent.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.

  • For the free amine, the salt can be triturated with a solvent like diethyl ether and filtered, or a basic workup can be performed.[1]

Protocol 3: Thermal Boc Deprotection in Water

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1-2 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC; the transformation is often complete within 15-30 minutes.

  • Cool the reaction to room temperature.

  • Add an organic solvent such as dichloromethane or ethyl acetate to extract the product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

**Protocol 4: Boc Deprotection using Zinc Bromide (ZnBr₂) **

  • Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add zinc bromide (2-3 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a dilute solution of aqueous ammonia.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Visualizations

Boc_Deprotection_Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_poor_yield Troubleshooting Poor Yield start Boc Deprotection Issue incomplete Incomplete Reaction start->incomplete side_products Side Products start->side_products poor_yield Poor Yield start->poor_yield inc_acid Insufficient Acid Increase acid concentration or strength incomplete->inc_acid inc_steric Steric Hindrance Increase temperature or change method incomplete->inc_steric inc_solvent Poor Solubility Change solvent incomplete->inc_solvent sp_tbutyl t-Butylation Add scavengers (TES, TIS, anisole) side_products->sp_tbutyl sp_tfa Trifluoroacetylation Use HCl/dioxane or ensure complete TFA removal side_products->sp_tfa sp_degradation Degradation of Acid-Labile Groups Use milder methods (Lewis acids, thermal) side_products->sp_degradation py_solubility Product Solubility Saturate aqueous phase with salt or triturate poor_yield->py_solubility py_emulsion Emulsion Formation Add brine or centrifuge poor_yield->py_emulsion py_silica Adsorption to Silica Add basic modifier to eluent poor_yield->py_silica

Caption: Troubleshooting workflow for common Boc deprotection issues.

Caption: Decision tree for selecting a suitable Boc deprotection method.

References

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cyclization of Nipecotic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the palladium-catalyzed cyclization of nipecotic acid precursors. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields in this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyclization reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: Low yields in this reaction often stem from a few key areas. A systematic approach to troubleshooting is recommended. Start by evaluating the following:

  • Catalyst and Ligand: The choice and quality of the palladium source and the phosphine ligand are critical. Ensure your catalyst is active and consider screening different ligands. Bulky, electron-rich phosphine ligands are often effective.[1]

  • Base: The strength and solubility of the base play a crucial role in the catalytic cycle. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The choice of base should be optimized for your specific substrate and solvent system.[1]

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants and the base. Toluene, dioxane, and DMF are common choices, and the solvent's polarity can significantly influence the reaction rate and yield.[1]

  • Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction. While some palladium-catalyzed couplings proceed at room temperature, many intramolecular cyclizations require heating to achieve a good yield.[1]

  • Reagent Purity: Impurities in the nipecotic acid precursor, palladium catalyst, or ligand can poison the catalyst. Ensure all reagents are of high purity and handled under appropriate inert conditions.[1]

  • Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., under nitrogen or argon) for reproducible results.[1]

Q2: I am observing the formation of side products. What are the likely culprits and how can I minimize them?

A2: Side product formation can arise from several competing reaction pathways. Common side reactions in similar palladium-catalyzed couplings include homocoupling and β-hydride elimination. To minimize these, consider the following:

  • Ligand Choice: The ligand can influence the selectivity of the reaction. A bidentate phosphine ligand with an appropriate bite angle can sometimes suppress side reactions by stabilizing the desired transition state.

  • Temperature Control: Lowering the reaction temperature may favor the desired cyclization pathway over competing decomposition or side reactions.

  • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times can sometimes lead to the formation of byproducts.

Q3: How do I choose the right palladium precursor and ligand for my specific nipecotic acid derivative?

A3: The optimal catalyst system can be substrate-dependent. A good starting point is a combination of a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as tri(tert-butyl)phosphine ([P(t-Bu)₃]). For the decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines to form nipecotic acid derivatives, a combination of [Pd(η³-C₃H₅)Cl]₂ and a phosphinoylimine has been shown to be effective.[2]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is the most common issue. The following workflow can help diagnose the problem.

G start Low/No Yield Observed reagent_check Check Reagent Purity & Integrity (Substrate, Catalyst, Ligand, Base, Solvent) start->reagent_check atmosphere_check Verify Inert Atmosphere (Degassed Solvent, N₂/Ar Purge) reagent_check->atmosphere_check Reagents OK success Improved Yield reagent_check->success Impurity Found & Rectified temp_check Evaluate Reaction Temperature (Too low? Too high leading to decomposition?) atmosphere_check->temp_check Atmosphere OK atmosphere_check->success Atmosphere Corrected catalyst_screen Screen Alternative Catalysts/Ligands (e.g., different Pd source, bulkier/more electron-rich ligand) temp_check->catalyst_screen Temp OK temp_check->success Temperature Optimized base_solvent_screen Screen Different Bases and Solvents (e.g., Cs₂CO₃ vs K₃PO₄, Toluene vs Dioxane) catalyst_screen->base_solvent_screen No Improvement catalyst_screen->success Better Catalyst Found concentration_check Check Reactant Concentrations (Too dilute?) base_solvent_screen->concentration_check No Improvement base_solvent_screen->success Better Base/Solvent Found concentration_check->success Optimization Successful

Caption: Troubleshooting workflow for low yield.

Issue 2: Poor Reproducibility

Inconsistent results often point to subtle variations in experimental setup.

G start Poor Reproducibility inert_atmosphere Standardize Inert Atmosphere Technique (Consistent degassing, purging) start->inert_atmosphere reagent_quality Check Reagent Quality & Handling (Same batch? Proper storage?) inert_atmosphere->reagent_quality solvent_purity Verify Solvent Anhydrousness (Freshly distilled/from sure-seal bottle?) reagent_quality->solvent_purity reaction_setup Standardize Reaction Setup (Stirring rate, heating method) solvent_purity->reaction_setup consistent_results Reproducible Results reaction_setup->consistent_results

Caption: Workflow for addressing poor reproducibility.

Quantitative Data Summary

The following tables provide data on how variations in reaction components can affect the yield of palladium-catalyzed cyclizations for forming piperidine rings, which can serve as a guide for optimizing your reaction for nipecotic acid precursors.

Table 1: Effect of Ligand and Palladium Source on a Model Intramolecular C-N Coupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF6583
2Pd₂(dba)₃ (2)SPhos (8)LiHMDSTHF6576
3Pd₂(dba)₃ (2)BINAP (8)LiHMDSTHF6571
4Pd(OAc)₂ (4)RuPhos (8)LiHMDSTHF6551

Data adapted from a study on a related intramolecular amination for piperidine synthesis and serves as an illustrative guide.[3]

Table 2: Yields for the Palladium-Catalyzed Decarboxylative Cyclization of various γ-Methylidene-δ-valerolactones with Imines to produce Nipecotic Acid Derivatives

EntryR¹ in LactoneR² in ImineR³ in ImineYield (%)
1PhPhH85
24-MeC₆H₄PhH82
34-MeOC₆H₄PhH78
44-FC₆H₄PhH88
52-NaphthylPhH81
6Ph4-MeOC₆H₄H83
7Ph4-CF₃C₆H₄H75
8PhPhMe80

Reaction conditions: γ-methylidene-δ-valerolactone (1 equiv), imine (1.2 equiv), [Pd(η³-C₃H₅)Cl]₂ (2.5 mol %), P(O)(OEt)₂ group on imine, THF, 60 °C, 12 h.[2]

Experimental Protocols

General Procedure for Palladium-Catalyzed Decarboxylative Cyclization to Synthesize Nipecotic Acid Derivatives

This protocol is adapted from the work of Shintani, Murakami, and Hayashi (2009).[2]

Materials:

  • γ-Methylidene-δ-valerolactone precursor (1.0 equiv)

  • N-(diethoxyphosphinoyl)imine precursor (1.2 equiv)

  • [Pd(η³-C₃H₅)Cl]₂ (2.5 mol %)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the γ-methylidene-δ-valerolactone (e.g., 0.20 mmol, 1.0 equiv) and the N-(diethoxyphosphinoyl)imine (0.24 mmol, 1.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst, [Pd(η³-C₃H₅)Cl]₂ (0.005 mmol, 2.5 mol %), to the flask.

  • Solvent Addition: Add anhydrous THF (e.g., 2.0 mL) via syringe.

  • Reaction: Seal the flask and place it in a preheated heating block or oil bath at 60 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired nipecotic acid derivative.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Lactone & Imine in Schlenk Flask prep2 Add Pd Catalyst prep1->prep2 prep3 Add Anhydrous THF prep2->prep3 react Heat at 60 °C for 12h prep3->react workup1 Cool to RT & Concentrate react->workup1 workup2 Purify by Flash Chromatography workup1->workup2

Caption: Experimental workflow for the cyclization.

References

Stability of (S)-Boc-nipecotic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-Boc-nipecotic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable, solid compound under standard storage conditions, which are typically in a cool, dry place, often refrigerated between 0-8°C.[1] It is generally stable in neutral and basic aqueous solutions at room temperature. However, its stability is significantly compromised under acidic conditions and at elevated temperatures due to the lability of the tert-butyloxycarbonyl (Boc) protecting group. It is also incompatible with strong oxidizing agents.

Q2: Under what specific conditions is the Boc group on this compound unstable?

A2: The Boc group is primarily susceptible to cleavage under acidic conditions. This deprotection can occur with strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), even at room temperature. Elevated temperatures can also lead to the thermal decomposition of the Boc group.

Q3: What are the expected decomposition products of this compound?

A3: Under acidic conditions, the primary decomposition products are (S)-nipecotic acid, carbon dioxide, and isobutylene (or its subsequent reaction products). Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides.

Q4: Is this compound stable during common synthetic transformations like amide coupling?

A4: Yes, this compound is generally stable under the conditions required for amide bond formation. Standard coupling reagents such as HATU, HBTU, EDC, and DIC, typically used in the presence of a non-nucleophilic base like DIPEA in aprotic solvents (e.g., DMF, DCM), are compatible with the Boc protecting group.

Q5: Can I perform an esterification on the carboxylic acid of this compound without affecting the Boc group?

A5: Yes, esterification of the carboxylic acid is possible without cleaving the Boc group, provided that acidic conditions are avoided. For instance, using alkyl halides under basic conditions or employing coupling agents like DCC with an alcohol in the presence of a catalytic amount of DMAP are suitable methods.

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Step
Incomplete activation of the carboxylic acid Ensure your coupling reagent is fresh and active. Consider using a more powerful activating agent like HATU or PyBOP, especially for sterically hindered amines. Pre-activating the carboxylic acid for 5-10 minutes before adding the amine can also improve yields.
Steric hindrance Both this compound and the amine coupling partner can be sterically demanding. Increasing the reaction temperature (e.g., to 40-50°C) or extending the reaction time may be necessary. For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride in situ can be an effective strategy.[2][3][4][5]
Suboptimal reaction conditions Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate. The choice of solvent can also be critical; DMF or NMP are often superior to DCM for challenging couplings.
Side reaction of the activated ester The activated carboxylic acid is a reactive intermediate that can be susceptible to hydrolysis or other side reactions. Ensure the amine is added promptly after the activation step.
Issue 2: Unintended Cleavage of the Boc Group
Potential Cause Troubleshooting Step
Acidic reaction conditions The Boc group is highly sensitive to acid. Ensure that all reagents and solvents are free from acidic impurities. If an acidic workup is required, perform it at low temperatures (0°C) and for the shortest possible time. Consider using a milder workup, such as a saturated sodium bicarbonate solution wash.
Use of acidic catalysts or additives Avoid the use of acidic catalysts. If a Lewis acid is required for another part of the molecule, choose one that is known to be compatible with Boc groups or consider an alternative synthetic route.
High reaction temperatures The Boc group can be thermally labile. If high temperatures are necessary for your reaction, monitor for deprotection by TLC or LC-MS. Consider using microwave heating for shorter reaction times at elevated temperatures. Thermal deprotection can occur, especially above 100°C.
Issue 3: Formation of Side Products During Boc Deprotection
Potential Cause Troubleshooting Step
Alkylation by the tert-butyl cation During acidic deprotection, a tert-butyl cation is formed, which can alkylate nucleophilic functional groups on your substrate or other molecules in the reaction mixture.
To prevent this, add a scavenger such as triethylsilane (TES), thioanisole, or anisole to the deprotection mixture. These scavengers will trap the tert-butyl cation.
Incomplete deprotection If the reaction is not proceeding to completion, ensure you are using a sufficient excess of the acid (e.g., 20-50% TFA in DCM). Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

Stability Data Summary

Condition Stability Potential Degradation Products Notes
Strong Acid (e.g., TFA, conc. HCl) Unstable(S)-Nipecotic acid, CO₂, IsobutyleneRapid decomposition at room temperature.
Mild Acid (e.g., dilute aq. HCl, pH 4-6) Moderately Stable(S)-Nipecotic acid, CO₂, IsobutyleneDecomposition is slower but can occur over time, especially with heating.
Neutral (pH ~7) StableN/AGenerally stable in aqueous and common organic solvents at room temperature.[6]
Basic (e.g., aq. NaOH, amines) StableN/AThe Boc group is stable to basic and nucleophilic conditions.
Elevated Temperature (> 80-100 °C) Potentially Unstable(S)-Nipecotic acid, CO₂, IsobutyleneThermal cleavage of the Boc group can occur.
Common Coupling Reagents (HATU, EDC, etc.) StableN/ACompatible with standard amide coupling conditions.
Reducing Agents (e.g., H₂/Pd, NaBH₄) StableN/AThe Boc group is stable to catalytic hydrogenation and borohydride reduction.
Strong Oxidizing Agents IncompatibleVarious oxidation productsAvoid use with strong oxidants.

Experimental Protocols & Visualizations

Protocol: Standard Amide Coupling using HATU
  • Dissolve this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

  • Add the desired amine (1.0-1.2 eq.) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Add HATU (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 This compound Mix Mix & Stir at RT SM1->Mix SM2 Amine (R-NH2) SM2->Mix SM3 HATU SM3->Mix SM4 DIPEA SM4->Mix SM5 Anhydrous DMF SM5->Mix Quench Dilute & Wash Mix->Quench Monitor by TLC/LC-MS Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Desired Amide Purify->Product Boc_Deprotection BocNip This compound Protonation Protonation of Carbonyl BocNip->Protonation H+ Cleavage Cleavage of C-O Bond Protonation->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid tBu tert-Butyl Cation Cleavage->tBu Forms Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Product (S)-Nipecotic Acid Decarboxylation->Product CO2 CO2 Decarboxylation->CO2 Releases Isobutylene Isobutylene tBu->Isobutylene Deprotonates to Troubleshooting_Logic Start Amide Coupling Failed CheckSM Check Starting Materials? Start->CheckSM SM_OK Starting Materials OK CheckSM->SM_OK Yes SM_Bad Degraded/Impure SM CheckSM->SM_Bad No CheckConditions Check Reaction Conditions? Cond_OK Conditions OK CheckConditions->Cond_OK Yes Cond_Bad Suboptimal Conditions CheckConditions->Cond_Bad No CheckReagents Check Coupling Reagents? Reag_OK Reagents OK CheckReagents->Reag_OK Yes Reag_Bad Inactive Reagents CheckReagents->Reag_Bad No SM_OK->CheckConditions PurifySM Purify/Replace Starting Materials SM_Bad->PurifySM Cond_OK->CheckReagents Optimize Optimize Conditions (Temp, Time, Solvent) Cond_Bad->Optimize ChangeReagent Change Coupling Reagent Reag_Bad->ChangeReagent

References

Technical Support Center: Overcoming Solubility Challenges with (S)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving solubility issues encountered during reactions involving (S)-Boc-nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in many common organic solvents?

A1: The solubility challenges with this compound stem from a combination of its structural features. The presence of both a carboxylic acid and a secondary amine in the piperidine ring gives it a zwitterionic character, leading to strong intermolecular interactions and a stable crystal lattice. Additionally, the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group further reduces its affinity for a wide range of solvents.

Q2: In which solvents is this compound generally observed to have better solubility?

Q3: How does pH influence the solubility of this compound?

A3: The pH of the reaction medium significantly impacts the solubility of this compound. In basic conditions, the carboxylic acid group is deprotonated to form a carboxylate salt. This salt form is generally more soluble in aqueous and polar protic solvents. This principle is often exploited in Boc-protection reactions by using aqueous base solutions.[1][2]

Q4: Can heating be used to improve the solubility of this compound?

A4: Yes, gently heating the mixture can help to dissolve this compound in many solvents. However, caution must be exercised as excessive heat can lead to degradation of the compound or unwanted side reactions. It is always recommended to start with gentle warming and monitor the stability of the material.

Troubleshooting Guide: Overcoming Solubility Issues in Reactions

This guide provides a structured approach to addressing common solubility problems encountered when using this compound in chemical reactions.

Problem Potential Cause Recommended Solution
This compound does not dissolve in the reaction solvent. The chosen solvent has poor solvating power for the zwitterionic and Boc-protected structure.1. Switch to a more polar aprotic solvent: Try using DMF or DMSO as the primary solvent. 2. Employ a co-solvent system: A mixture of a polar aprotic solvent with a less polar solvent (e.g., DMF/DCM) can be effective. For some reactions, aqueous co-solvents with bases like NaOH or NaHCO₃ can be used.[1][2][3] 3. Gentle heating: Carefully warm the reaction mixture to aid dissolution.
Precipitation occurs upon addition of other reagents. The addition of another reagent (e.g., a coupling agent, a base, or the amine) changes the polarity of the solvent system, causing the this compound or its activated intermediate to precipitate.1. Increase the solvent volume: A more dilute reaction mixture may prevent precipitation. 2. Alter the order of addition: Pre-dissolving the this compound completely before adding other reagents can sometimes prevent crashing out. 3. Use of solubilizing additives: In some cases, the addition of a salt like lithium chloride (LiCl) can improve the solubility of polar compounds in organic solvents.
The reaction is sluggish or incomplete despite the starting material appearing to be in solution. Micro-suspensions or poor solvation at the molecular level may still be present, limiting the availability of the reagent for reaction.1. Increase reaction temperature: If thermally stable, a moderate increase in temperature can enhance reaction rates. 2. Improve agitation: Ensure vigorous stirring to maximize the interaction between reactants. 3. Consider a different activation method: For amide couplings, using a more reactive coupling agent might overcome the kinetic barrier caused by poor solvation.
Difficulty in purifying the product due to co-precipitation with unreacted starting material. The poor solubility of this compound carries over to the work-up and purification steps.1. Optimize reaction completion: Use a slight excess of the other reactant to ensure full conversion of the this compound. 2. Employ a suitable work-up procedure: Acidic or basic washes can be used to remove unreacted starting material by converting it to a more soluble salt form.

Experimental Protocols

Protocol 1: Amide Coupling with this compound using a Co-solvent System

This protocol is suitable for the coupling of this compound with a primary or secondary amine where solubility is a known issue.

Materials:

  • This compound

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF (e.g., 5-10 mL per gram of this compound) and stir. If the solid does not fully dissolve, gently warm the mixture to 30-40 °C until a clear solution is obtained.

  • Cool the solution to room temperature.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.

  • To the solution of this compound, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 5-10 minutes to allow for pre-activation.

  • Add the amine solution to the activated acid mixture dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Boc Protection of (S)-Nipecotic Acid in an Aqueous/Organic Biphasic System

This protocol is designed to overcome the poor solubility of the starting amino acid in organic solvents during the Boc-protection step.

Materials:

  • (S)-Nipecotic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve (S)-Nipecotic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.0 eq). Stir until all the solid has dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether (2x) to remove any unreacted Boc₂O and other non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the this compound.

Visualizing Workflows and Relationships

experimental_workflow cluster_protocol1 Protocol 1: Amide Coupling cluster_protocol2 Protocol 2: Boc Protection p1_start Dissolve this compound in DMF (with warming if needed) p1_activate Add HATU and DIPEA for pre-activation p1_start->p1_activate Cool to RT p1_add_amine Add amine solution in DCM p1_activate->p1_add_amine p1_react Stir at room temperature p1_add_amine->p1_react p1_workup Work-up (EtOAc, NaHCO₃, Brine) p1_react->p1_workup Reaction complete p1_purify Purify by column chromatography p1_workup->p1_purify p2_start Dissolve (S)-Nipecotic acid in Dioxane/aq. NaOH p2_add_boc Add Boc₂O in Dioxane at 0°C p2_start->p2_add_boc p2_react Stir at room temperature p2_add_boc->p2_react Warm to RT p2_workup Work-up (Acidification, Extraction) p2_react->p2_workup Reaction complete p2_product Isolate this compound p2_workup->p2_product

Caption: Experimental workflows for amide coupling and Boc protection of nipecotic acid.

troubleshooting_logic cluster_solvent Solvent System Optimization cluster_reaction_conditions Reaction Condition Adjustment cluster_incomplete_reaction Addressing Incomplete Reaction start Solubility Issue with This compound solvent_choice Is the solvent appropriate? start->solvent_choice precipitation Precipitation upon reagent addition? start->precipitation sluggish_reaction Reaction sluggish or incomplete? start->sluggish_reaction polar_aprotic Use DMF or DMSO solvent_choice->polar_aprotic No co_solvent Use a co-solvent system (e.g., DMF/DCM, Dioxane/H₂O) polar_aprotic->co_solvent Still an issue heating Apply gentle heating co_solvent->heating Still an issue dilute Increase solvent volume precipitation->dilute Yes order_of_addition Change order of addition dilute->order_of_addition Still an issue additives Consider solubilizing additives (e.g., LiCl) order_of_addition->additives Still an issue increase_temp Increase reaction temperature sluggish_reaction->increase_temp Yes stirring Improve agitation increase_temp->stirring Still an issue activation Use a different activation method stirring->activation Still an issue

Caption: Troubleshooting logic for solubility issues of this compound.

References

Technical Support Center: Mild Boc Deprotection of Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of sensitive substrates. For researchers, scientists, and drug development professionals, selecting the appropriate deprotection strategy is critical to avoid side reactions and ensure the integrity of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection?

A1: Incomplete Boc deprotection is a frequent issue that can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: Standard conditions may not be sufficient for all substrates. The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1][2]

  • Inadequate Reaction Time: The deprotection reaction may simply need more time to go to completion. It is recommended to monitor the reaction's progress by HPLC or TLC.[1][3]

  • Steric Hindrance: Substrates with significant steric bulk around the N-Boc group may require longer reaction times or more forceful conditions, such as higher temperatures or increased acid concentration.[1][4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the peptide chains.[1]

  • Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[4]

Q2: My substrate is sensitive to strong acids like TFA and HCl. What are some milder alternatives?

A2: For substrates with acid-labile functional groups, several milder deprotection methods can be employed:

  • Aqueous Phosphoric Acid: This is an effective, environmentally friendly, and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers.[4][5][6]

  • Solid-Supported Acids: Using solid Brønsted acid catalysts, such as H-BEA zeolite or Montmorillonite K10 clay, can allow for efficient deprotection, often in continuous flow reactors, which simplifies product separation.[7][8]

  • Lewis Acids: Reagents like TMSI (trimethylsilyl iodide) and SnCl4 offer mild, non-hydrolytic conditions for Boc deprotection.[9][10] Aluminum chloride is another Lewis acid that can be used.[6]

  • Oxalyl Chloride in Methanol: This system provides a mild method for the selective deprotection of a diverse range of N-Boc protected compounds at room temperature.[5][11][12][13]

  • Thermal Deprotection: In some cases, simply heating the substrate in a suitable solvent like water can effect Boc deprotection without the need for any acid.[4][9]

  • Enzymatic Deprotection: For extremely sensitive substrates, enzymatic methods using certain lipases or esterases can selectively cleave the Boc group under very mild conditions.[14][15]

Q3: I am observing side reactions, such as alkylation of nucleophilic residues. How can I prevent this?

A3: The tert-butyl cation generated during acidic Boc deprotection is a reactive electrophile that can alkylate nucleophilic functional groups.[1][4] To prevent this, scavengers should be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

  • Triethylsilane (TES)

  • Thioanisole

  • Triisopropylsilane (TIS)

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining with ninhydrin is particularly useful for visualizing the primary amine product.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the product over time.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the Boc deprotection of sensitive substrates.

Troubleshooting Boc Deprotection start Start: Boc Deprotection Issue incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection side_reactions Side Reactions Observed? incomplete_deprotection->side_reactions No increase_time Increase Reaction Time & Monitor incomplete_deprotection->increase_time Yes add_scavenger Add Scavengers (TIS, TES) side_reactions->add_scavenger Yes success Successful Deprotection side_reactions->success No increase_acid Increase Acid Concentration increase_time->increase_acid change_solvent Change Solvent for Better Swelling (SPPS) increase_acid->change_solvent check_reagents Check Reagent Quality change_solvent->check_reagents check_reagents->success milder_conditions Switch to Milder Conditions add_scavenger->milder_conditions milder_conditions->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Comparison of Mild Boc Deprotection Methods

The following table summarizes various mild conditions for Boc deprotection, providing a comparison of reagents, typical reaction conditions, and yields for different types of substrates.

MethodReagent(s)Solvent(s)Temperature (°C)TimeYield (%)Substrate Scope
Aqueous Phosphoric Acid H₃PO₄ (aq)WaterRoom Temp.1-4 h>90Tolerates Cbz carbamates, benzyl esters, TBDMS ethers.[4][6]
Solid-Supported Acid H-BEA zeoliteTHF140 (flow)<1 minHighAromatic and aliphatic amines.[7][8]
Lewis Acid SnCl₄Organic SolventsRoom Temp.VariesExcellentSuitable for acid-labile thioamide-containing peptides.[10]
Oxalyl Chloride/MeOH (COCl)₂MethanolRoom Temp.1-4 h>70-90Structurally diverse aliphatic, aromatic, and heterocyclic substrates.[5][11][12][13]
Thermal (Water) WaterWaterRefluxVariesGoodA "green" alternative avoiding strong acids and organic solvents.[9]
Enzymatic Lipase A from Candida antarctica (CAL-A)BufferRoom Temp.VariesGood-HighHydrolyzes tert-butyl esters while leaving Boc, Z, and Fmoc groups intact.[14]

Experimental Protocols

Protocol 1: Deprotection using Oxalyl Chloride in Methanol

This protocol is adapted from a mild method for the selective deprotection of N-Boc groups.[5][11]

Materials:

  • N-Boc protected substrate

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Round bottom flask

  • Stirring bar

  • Syringe or micropipette

Procedure:

  • In a dry 25 mL round bottom flask equipped with a stirring bar, dissolve the N-Boc protected starting material (50 mg, 1 equivalent) in anhydrous MeOH (3 mL).

  • Stir the solution at room temperature for 5 minutes.

  • Using a syringe or micropipette, add oxalyl chloride (3 equivalents) directly to the reaction mixture. A slight increase in temperature and sputtering may be observed.

  • Continue to stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.

  • The resulting product is typically the hydrochloride salt of the deprotected amine. If the free amine is desired, perform a basic work-up by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection using a Solid Acid Catalyst in a Continuous Flow System

This protocol is based on the use of H-BEA zeolite for continuous N-Boc deprotection.[7][8]

Materials:

  • N-Boc protected amine

  • Anhydrous Tetrahydrofuran (THF)

  • H-BEA zeolite catalyst

  • Continuous flow reactor system

  • HPLC pump

  • Back pressure regulator

Experimental Workflow:

Continuous Flow Boc Deprotection reagents Substrate in THF pump HPLC Pump reagents->pump reactor Heated Reactor with H-BEA Zeolite pump->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for continuous flow Boc deprotection.

Procedure:

  • Pack a stainless-steel column with the H-BEA zeolite catalyst.

  • Install the column into a continuous flow reactor system equipped with an HPLC pump, a heating unit, and a back pressure regulator.

  • Prepare a solution of the N-Boc protected amine in anhydrous THF.

  • Pump the solution through the heated catalyst bed at a defined flow rate. A typical temperature is 140 °C.

  • The residence time in the reactor is typically less than a minute.

  • The effluent from the reactor, containing the deprotected amine, is collected.

  • The solvent can be removed under reduced pressure to isolate the product. This method often requires no additional workup steps.[7][8]

Protocol 3: Deprotection using Aqueous Phosphoric Acid

This protocol offers an environmentally benign method for Boc deprotection.[4][6]

Materials:

  • N-Boc protected substrate

  • Aqueous phosphoric acid (e.g., 85%)

  • Suitable solvent (e.g., water, or a co-solvent if needed for solubility)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the N-Boc protected substrate in aqueous phosphoric acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Purity Assessment of (S)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of (S)-Boc-nipecotic acid, a crucial building block in the synthesis of many pharmaceutical compounds, is a critical quality attribute that necessitates precise and reliable analytical methods for its determination.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective and widely used technique for separating enantiomers and quantifying the enantiomeric excess (ee) of chiral compounds like this compound.[3][4][5] This guide provides a comparative overview of different chiral HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical strategy.

Comparison of Chiral HPLC Methods

The successful chiral separation of Boc-nipecotic acid enantiomers hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most successful for the resolution of chiral carboxylic acids and their derivatives.[6][7]

Polysaccharide-Based CSPs: These columns, typically derived from cellulose or amylose coated on a silica support, are known for their broad applicability in chiral separations.[7] Columns such as Chiralpak® and Chiralcel® have demonstrated good performance in separating piperidine derivatives.[7] For N-Boc protected amino acids, these phases can offer excellent selectivity.

Macrocyclic Glycopeptide-Based CSPs: Chiral stationary phases like those based on teicoplanin (CHIROBIOTIC T) and ristocetin A (CHIROBIOTIC R) are particularly effective for the analysis of N-blocked amino acids, including t-BOC derivatives.[6] These CSPs are versatile and can be used in both reversed-phase and polar organic modes.[6]

Derivatization as an Alternative Strategy: When direct separation on a chiral column is challenging or when enhanced sensitivity is required, pre-column derivatization can be a valuable approach.[7][8] Reacting the carboxylic acid group with a chiral derivatizing agent to form diastereomers allows for their separation on a standard achiral HPLC column.[9] For instance, nipecotic acid has been successfully derivatized to enhance its detection and separation.[1][2]

The following table summarizes key parameters from various published methods for the chiral analysis of nipecotic acid and its derivatives, providing a basis for method development for this compound.

Chiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)DetectionKey Findings
Chiralpak ID-3Nipecotic acid derivativeNot SpecifiedNot SpecifiedUV/Vis at 490 nmSuccessful separation and quantification of enantiomers after derivatization.[1]
alpha 1-acid glycoprotein (AGP)Nipecotic acid amidesPhosphate buffer (pH 7.0) with TBA and ethanolNot SpecifiedNot SpecifiedBaseline resolution was achieved.[10]
Chiralpak-IC3 (250 x 4.6 mm, 3µm)(R,S)-1-Boc-3-hydroxypiperidineIsopropanol:n-hexane (5:95, v/v)1.0Not SpecifiedAn efficient isocratic normal-phase method was developed.[11]
CHIROBIOTIC T and Rt-BOC amino acidsReversed-phase mode is a viable choice for both columns.[6]Not SpecifiedNot SpecifiedBaseline resolution is easily achieved for every racemate tested.[6]
Chiralpak AD-HPiperidin-3-amine derivative0.1% diethyl amine in ethanol0.5UV at 228 nmResolution between enantiomers was greater than 4.0.[8]
Chiralpak IA (250 x 4.6 mm, 5µm)Piperidine-3-carboxylic acid derivativen-hexane:ethanol (70:30, v/v)1.0UV at 225 nmSuccessful chiral separation was reported.[7]

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol is a representative method based on commonly employed conditions for similar compounds. Optimization may be required for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak IA (250 x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based CSP

  • This compound standard

  • Racemic Boc-nipecotic acid

  • HPLC grade n-hexane

  • HPLC grade ethanol

  • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Ethanol (80:20, v/v) with 0.1% TFA. The ratio of n-hexane to ethanol may need to be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Racemic Solution: Prepare a solution of racemic Boc-nipecotic acid in the mobile phase at a concentration of 1 mg/mL. This is used for system suitability to confirm the separation of the two enantiomers.

  • Sample Solution: Prepare the test sample of this compound in the mobile phase at a concentration of 1 mg/mL.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic solution to verify the separation of the (S) and (R) enantiomers and determine their retention times.

  • Inject the this compound standard solution to identify the peak corresponding to the (S)-enantiomer.

  • Inject the sample solution.

  • Calculate the enantiomeric purity of the sample by determining the peak area of the (R)-enantiomer impurity relative to the total peak area of both enantiomers.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample and Standard Preparation Sample_Injection Inject Sample Sample_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration Racemic_Injection Inject Racemic Standard System_Equilibration->Racemic_Injection Standard_Injection Inject (S)-Enantiomer Standard Racemic_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Peak Integration and Identification Sample_Injection->Peak_Integration Purity_Calculation Enantiomeric Purity Calculation Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for Chiral HPLC Analysis of this compound.

References

A Comparative Guide to the Biological Activity of (S)- vs. (R)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the enantiomers of Boc-nipecotic acid, (S)-Boc-nipecotic acid and (R)-Boc-nipecotic acid. While these molecules are primarily utilized as synthetic intermediates in the development of more complex gamma-aminobutyric acid (GABA) transporter (GAT) inhibitors, understanding their potential intrinsic activity and the stereoselectivity of their parent compound, nipecotic acid, is crucial for medicinal chemists and pharmacologists. This document summarizes the available data on nipecotic acid and its derivatives to infer the likely biological profiles of the Boc-protected enantiomers, details the standard experimental protocols for assessing their activity, and visualizes the relevant biological pathways and experimental workflows.

Introduction to GABA Transporters and Nipecotic Acid

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[1] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1.[1] Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions such as epilepsy and anxiety.[2]

Nipecotic acid is a well-established inhibitor of GABA transporters.[3] The interaction of nipecotic acid with GATs is stereoselective, meaning the (R)- and (S)-enantiomers exhibit different potencies and selectivities for the GAT subtypes.[4] The Boc (tert-butyloxycarbonyl) protecting group is commonly used in organic synthesis to temporarily block the reactivity of the amine group of nipecotic acid during the synthesis of more complex derivatives. While (S)- and (R)-Boc-nipecotic acid are considered precursors, the stereochemistry of the core nipecotic acid structure dictates the biological activity of the final derivatives.

Comparative Biological Activity

It is a well-established finding that for derivatives of nipecotic acid, the (R)-enantiomer is generally a more potent inhibitor of GAT-1 , while the (S)-enantiomer is typically more active at GAT-4 .[5]

Table 1: Inhibitory Potency (pIC50 ± SEM) of (R)- and (S)-Nipecotic Acid on Mouse GABA Transporters (mGATs)

CompoundmGAT1mGAT2mGAT3mGAT4
(R)-Nipecotic acid5.19 ± 0.033.39 ± 0.054.76 ± 0.054.95 ± 0.05
(S)-Nipecotic acidNot ReportedNot ReportedNot ReportedNot Reported
(RS)-Nipecotic acid4.88 ± 0.073.10 ± 0.094.64 ± 0.074.70 ± 0.07

Data extracted from a study on 5-substituted nipecotic acid derivatives and should be considered in that context.[6] Note: A direct pIC50 value for (S)-Nipecotic acid was not provided in this specific source, but the general principle of stereoselectivity is widely reported.

Based on these findings, it is reasonable to hypothesize that any residual biological activity of the Boc-protected enantiomers would follow a similar pattern. However, the bulky Boc group on the nitrogen atom, which is crucial for interaction with the transporter, is expected to significantly reduce the potency of both enantiomers compared to the unprotected nipecotic acid.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for nipecotic acid and its derivatives is the competitive inhibition of GABA transporters. By binding to the GATs, these inhibitors block the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increased concentration of GABA in the synapse, resulting in enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B) and a general inhibitory effect on neuronal excitability.

Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA.

Experimental Protocols

The standard method for determining the inhibitory activity of compounds on GABA transporters is the [³H]GABA uptake assay using human embryonic kidney (HEK-293) cells stably expressing the specific mouse GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4).[5][7]

Objective: To measure the ability of a test compound (e.g., (S)- or (R)-Boc-nipecotic acid) to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Materials:

  • HEK-293 cells stably transfected with the desired mGAT subtype

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin/Streptomycin

  • Geneticin (G418) for selection of transfected cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds ((S)- and (R)-Boc-nipecotic acid)

  • Scintillation fluid

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Cell Culture: HEK-293 cells expressing the specific mGAT subtype are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418 to maintain selection. Cells are grown to confluence in 96-well plates.

  • Assay Preparation: On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer.

  • Pre-incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: The uptake reaction is initiated by adding a mixture of [³H]GABA and unlabeled GABA to each well.

  • Incubation: The plate is incubated for a short period (e.g., 1-3 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]GABA uptake is determined for each concentration of the test compound. The data is then analyzed to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake.

Experimental_Workflow A 1. Culture HEK-293 cells expressing a specific mGAT subtype in 96-well plates. B 2. Wash cells with assay buffer. A->B C 3. Pre-incubate cells with test compounds (e.g., (S)- or (R)-Boc-nipecotic acid) or vehicle. B->C D 4. Initiate uptake by adding [3H]GABA. C->D E 5. Incubate for a defined period (e.g., 1-3 minutes). D->E F 6. Terminate uptake by washing with ice-cold buffer. E->F G 7. Lyse cells and measure intracellular radioactivity via scintillation counting. F->G H 8. Analyze data to determine IC50 values. G->H

Caption: Workflow for a [³H]GABA uptake assay.

Conclusion

While (S)- and (R)-Boc-nipecotic acid are primarily synthetic intermediates, the well-documented stereoselectivity of their parent compound and its derivatives provides a strong basis for inferring their potential biological activity. Based on existing literature, it is highly probable that any GAT inhibitory activity of (R)-Boc-nipecotic acid would be more pronounced at GAT-1, whereas this compound would likely show greater (though still potentially weak) activity at GAT-4. The bulky Boc-protecting group is expected to significantly attenuate the overall potency. Definitive characterization of the biological activity of these specific Boc-protected enantiomers would require direct experimental evaluation using the standardized [³H]GABA uptake assay detailed in this guide. Researchers utilizing these compounds as synthetic precursors should be aware of this potential for low-level, stereoselective biological activity.

References

Structure-activity relationship of N-substituted nipecotic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of N-Substituted Nipecotic Acid Derivatives: Structure-Activity Relationship as GABA Uptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

N-substituted nipecotic acid derivatives represent a significant class of compounds targeting the gamma-aminobutyric acid (GABA) transporters (GATs). By inhibiting GABA reuptake from the synaptic cleft, these molecules enhance GABAergic neurotransmission, a mechanism of action with therapeutic potential in neurological disorders such as epilepsy and anxiety.[1][2][3] The structure-activity relationship (SAR) of these derivatives has been extensively explored to optimize their potency and selectivity for the different GAT subtypes (GAT1, GAT2, GAT3, and GAT4). This guide provides a comparative overview of various N-substituted nipecotic acid derivatives, presenting key experimental data, detailed methodologies, and visual representations of their mechanism and SAR.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of N-substituted nipecotic acid derivatives is typically evaluated against different murine (m) or human (h) GAT subtypes. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) or the negative logarithm of the IC₅₀ (pIC₅₀) for representative compounds from different structural classes. A higher pIC₅₀ value indicates greater potency.

Derivatives with Allenic Spacers

The introduction of a rigid allenic spacer in the N-substituent has led to the discovery of potent and selective GAT inhibitors.[4][5] The length of the spacer and the nature of the terminal aromatic substituents significantly influence activity.

CompoundSpacer LengthTerminal Substituent(s)mGAT1 (pIC₅₀)mGAT2 (pIC₅₀)mGAT3 (pIC₅₀)mGAT4 (pIC₅₀)Reference
rac-8b4Phenyl4.884.614.754.52[4][5]
(S)-8d (DDPM-3960)44-Chlorophenyl5.66<4.05.796.59[6]
rac-11d54-Chlorophenyl4.96<4.04.855.85[5]
rac-(3R,Ra)-8f/rac-(3R,Sa)-8f4Phenyl, 4'-Biphenyl5.214.575.215.78[4][5]

Data presented as pIC₅₀ ± SEM or as mean values.

Derivatives with Alkyne Spacers

Closely related to (S)-SNAP-5114, a known mGAT4 selective inhibitor, derivatives with an alkyne spacer have been synthesized and evaluated to explore new potent and selective inhibitors.[7][8]

CompoundHeterocycle in N-substituentmGAT1 (% Inh @ 100µM)mGAT2 (% Inh @ 100µM)mGAT3 (% Inh @ 100µM)mGAT4 (pIC₅₀)Reference
20aThiophene1512285.31[7]
20bFuran2518355.45[7]
20cPyridine108205.15[7]

Data for mGAT1-3 presented as percentage inhibition at a concentration of 100 µM.

Derivatives with Tricyclic Cage Structures

To investigate the influence of sterically demanding and rigid lipophilic domains, N-substituted nipecotic acid derivatives bearing tricyclic cage structures have been synthesized.[9][10]

CompoundSpacer LengthCage SubstituentmGAT1 (pIC₅₀)mGAT2 (pIC₅₀)mGAT3 (pIC₅₀)mGAT4 (pIC₅₀)Reference
13a3Phenyl4.32<4.04.885.01[9][10]
13b4Phenyl4.55<4.05.125.25[9][10]
13c5Phenyl4.71<4.05.335.47[9][10]

Data presented as pIC₅₀ ± SEM or as mean values.

Experimental Protocols

The following is a generalized protocol for the in vitro evaluation of GAT inhibitors using a [³H]GABA uptake assay, based on methodologies described in the cited literature.[5][7]

[³H]GABA Uptake Inhibition Assay

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Cells are transiently or stably transfected with plasmids encoding the specific murine GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4).

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates and allowed to adhere.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer.

  • Cells are pre-incubated with varying concentrations of the test compound (N-substituted nipecotic acid derivatives) for a specified time (e.g., 10-20 minutes) at room temperature.

  • The uptake reaction is initiated by adding a solution containing a mixture of [³H]GABA and unlabeled GABA to each well.

  • The incubation is carried out for a short period (e.g., 1-3 minutes) to measure the initial rate of uptake.

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

3. Measurement and Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a standard GAT inhibitor (e.g., tiagabine for mGAT1).

  • The percentage inhibition of GABA uptake is calculated for each concentration of the test compound.

  • IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

  • pIC₅₀ values are calculated as the negative logarithm of the IC₅₀ values.

Visualizing Mechanisms and Relationships

Mechanism of Action of N-Substituted Nipecotic Acid Derivatives

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT GABA Transporter (GAT) GAT->GABA_vesicle Recycling GABA_synapse->GAT Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Nipecotic_Derivative N-Substituted Nipecotic Acid Derivative Nipecotic_Derivative->GAT Inhibition

Caption: Mechanism of GABA transporter inhibition by N-substituted nipecotic acid derivatives.

Generalized Experimental Workflow for [³H]GABA Uptake Assay

AssayWorkflow start Start cell_culture Culture HEK-293 cells start->cell_culture transfection Transfect cells with mGAT plasmid cell_culture->transfection seeding Seed cells in 96-well plate transfection->seeding pre_incubation Pre-incubate with test compound seeding->pre_incubation add_gaba Add [³H]GABA + unlabeled GABA pre_incubation->add_gaba incubation Incubate for 1-3 min add_gaba->incubation stop_reaction Stop reaction & wash incubation->stop_reaction lysis Cell lysis stop_reaction->lysis scintillation Measure radioactivity lysis->scintillation analysis Data analysis (IC₅₀/pIC₅₀) scintillation->analysis end End analysis->end

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Key Structure-Activity Relationships of N-Substituted Nipecotic Acid Derivatives

SAR_Summary node1 Nipecotic Acid Core node2 N-Substituent node1->node2 node3 Spacer node2->node3 node4 Lipophilic Moiety node3->node4 node6 Potency & Selectivity node3->node6 Length & Rigidity node5 Aromatic Substituents node4->node5 node4->node6 Steric Bulk node5->node6 Electronic Properties

Caption: Core structural elements influencing the activity of N-substituted nipecotic acid derivatives.

References

A Comparative Guide to In Vitro GABA Uptake Inhibition by Nipecotic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of nipecotic acid and its analogs as inhibitors of γ-aminobutyric acid (GABA) uptake. The information presented herein, supported by experimental data, is intended to assist researchers in selecting appropriate compounds for studies on GABAergic neurotransmission and in the development of novel therapeutics targeting GABA transporters (GATs).

Introduction to GABA Uptake and Nipecotic Acid

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of GABA transporters (GATs). Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a key target for the development of drugs to treat conditions such as epilepsy and anxiety.

Nipecotic acid, a cyclic amino acid, is a well-established competitive inhibitor of GABA uptake.[1] However, its therapeutic use is limited by its poor ability to cross the blood-brain barrier. This has led to the development of a wide range of nipecotic acid analogs with improved pharmacokinetic and pharmacodynamic properties. This guide focuses on the in vitro inhibitory activity of these analogs against various GAT subtypes.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of nipecotic acid and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the IC50 values for a selection of these compounds against different human (h) and rodent (m/r) GAT subtypes, as determined by in vitro [³H]GABA uptake assays.

Table 1: Inhibitory Potency (IC50 in µM) of Nipecotic Acid and Analogs against GAT Subtypes

CompoundhGAT-1rGAT-2 / mGAT-2hGAT-3 / mGAT-3hBGT-1 / mGAT-4Reference(s)
(±)-Nipecotic Acid8381062370[2]
(±)-Nipecotic Acid2.6 (mGAT-1)3102916[3]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid>200215140[4]
DDPM-2571pIC50 = 8.29 ± 0.02---[5]
TiagabinepIC50 = 7.43 ± 0.11---[5]
Compound 6 (dual BuChE/GAT inhibitor)10.96-7.76-[5]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Structure-Activity Relationships

The data reveals key structure-activity relationships for nipecotic acid analogs:

  • N-Substitution: The introduction of lipophilic groups onto the nitrogen atom of the nipecotic acid ring generally enhances potency and can confer selectivity for GAT-1.[6] This is exemplified by compounds like DDPM-2571 and Tiagabine, which are potent GAT-1 inhibitors.[5]

  • Tricyclic Moieties: The incorporation of rigid tricyclic cage structures in the lipophilic domain of N-substituted nipecotic acid derivatives has been explored to modulate activity at different GAT subtypes.[7]

  • Allenic Spacers: Nipecotic acid derivatives featuring terminally double-substituted allenic spacers have been synthesized, with some showing significant potency at mGAT4.[8]

  • Methylation: Methylation of the nitrogen atom of nipecotic acid and related compounds, such as N-methylnipecotic acid and N-methylguvacine, results in effective but less potent inhibitors compared to nipecotic acid itself.[9]

Experimental Protocols

The following is a detailed methodology for a standard in vitro [³H]GABA uptake inhibition assay, compiled from established protocols.[10][11][12]

[³H]GABA Uptake Inhibition Assay in HEK293 Cells

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • For transient transfection, seed cells in 24- or 96-well plates to achieve 70-80% confluency on the day of transfection.

  • Transfect cells with plasmids encoding the desired human GAT subtype (e.g., hGAT-1) using a suitable transfection reagent according to the manufacturer's instructions.

  • Allow 24-48 hours for transporter expression before performing the uptake assay.

2. Assay Procedure:

  • On the day of the assay, aspirate the culture medium from the wells.

  • Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (pH 7.4).

  • Add 180 µL of HBSS to each well.

  • Add 20 µL of the test compound (nipecotic acid analog) at various concentrations to the appropriate wells. For control wells (100% uptake), add 20 µL of buffer. For non-specific uptake control, add a high concentration of a known GAT inhibitor (e.g., 1 mM nipecotic acid).

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate the uptake reaction by adding 50 µL of a solution containing [³H]GABA (final concentration typically 10-50 nM) and unlabeled GABA (to achieve a final desired concentration, e.g., 1 µM).

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold HBSS.

  • Lyse the cells by adding 200 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Transfer the lysate to scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial.

  • Quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Alternative Assay: Fluorescence-Based Methods

Recent advancements have led to the development of fluorescence-based assays for measuring GABA uptake, which offer an alternative to radiolabeled methods.[13][14][15] These assays often utilize genetically encoded GABA sensors or coupled enzymatic reactions that produce a fluorescent signal proportional to the amount of GABA present.[13][15] While the specific protocols vary, they generally involve the incubation of cells expressing the GAT of interest with GABA and the test compound, followed by the measurement of the fluorescence signal. These methods can be adapted for high-throughput screening.[14]

Visualizations

GABA Uptake Signaling Pathway

GABA_Uptake_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_glial Glial Cell GABA GABA GAT1_pre GAT-1 GABA->GAT1_pre Uptake GAT3_glial GAT-3 GABA->GAT3_glial Uptake Nipecotic_Acid Nipecotic Acid Analogs Nipecotic_Acid->GAT1_pre Inhibition Nipecotic_Acid->GAT3_glial Inhibition

Caption: GABA reuptake from the synaptic cleft via GAT-1 and GAT-3.

Experimental Workflow for [³H]GABA Uptake Assay

GABA_Uptake_Workflow start Seed HEK293 cells expressing GAT wash1 Wash cells with buffer start->wash1 preincubate Pre-incubate with Nipecotic Acid Analog wash1->preincubate add_gaba Add [³H]GABA preincubate->add_gaba incubate Incubate at 37°C add_gaba->incubate terminate Terminate uptake (Wash with cold buffer) incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity (Scintillation counting) lyse->measure end Calculate IC50 measure->end

Caption: Workflow of a [³H]GABA uptake inhibition assay.

References

Navigating the Labyrinth of GABA Reuptake: A Comparative Guide to (S)-Boc-Nipecotic Acid Derivatives as Selective mGAT4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective modulators of GABAergic neurotransmission is a critical frontier in the development of novel therapeutics for neurological disorders. This guide provides a comprehensive validation and comparison of (S)-Boc-nipecotic acid derivatives as selective inhibitors of the murine GABA transporter 4 (mGAT4), a key player in regulating GABA levels in the brain.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its precise regulation is paramount for maintaining neuronal balance. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby controlling the duration and magnitude of inhibitory signaling. The murine GABA transporter 4 (mGAT4), the rodent homolog of the human GAT-3, is predominantly expressed on astrocytes and plays a crucial role in extrasynaptic GABA clearance. Its selective inhibition presents a promising strategy for enhancing GABAergic tone with potentially fewer side effects than non-selective GAT inhibitors.

This guide delves into the experimental data validating this compound derivatives as potent and selective mGAT4 inhibitors, comparing their performance against other known inhibitors. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate reproducible research and a deeper understanding of the underlying mechanisms.

Performance Comparison of mGAT4 Inhibitors

The inhibitory potency of various compounds against mGAT4 and other murine GAT subtypes (mGAT1, mGAT2, mGAT3) and the human ortholog (hGAT-3) is summarized below. The data, presented as pIC50 values, highlight the superior potency and selectivity of certain this compound derivatives.

CompoundmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)hGAT-3 (pIC50)Reference(s)
(S)-SNAP-5114 (Benchmark) < 4.54.8 ± 0.15.6 ± 0.16.09 ± 0.09~5.3[1][2]
(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid 5.39 ± 0.045.11 ± 0.075.92 ± 0.036.59 ± 0.01 6.49 ± 0.10[1][2]
rac-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid6.11 ± 0.035.00 ± 0.065.83 ± 0.036.08 ± 0.05-[1]
(S)-Nipecotic acid -----
N-(4,4-Diphenyl-3-butenyl)nipecotic acid (SKF 89976A)6.8 ± 0.1< 4.54.9 ± 0.15.1 ± 0.1-
Tiagabine7.2 ± 0.1< 4.54.8 ± 0.15.0 ± 0.1-

Table 1: Comparative Inhibitory Potency (pIC50) of Nipecotic Acid Derivatives and Other GAT Inhibitors. A higher pIC50 value indicates greater potency. Data are presented as mean ± SEM.

Experimental Protocols

The following is a detailed protocol for a standard in vitro assay used to determine the inhibitory activity of compounds against mGAT4.

[³H]GABA Uptake Assay in HEK293 Cells Stably Expressing mGAT4

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into human embryonic kidney (HEK293) cells that have been engineered to stably express the murine GAT4 transporter.

Materials:

  • HEK293 cells stably expressing mGAT4

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Non-selective GAT inhibitor (for determining non-specific uptake, e.g., tiagabine)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Culture HEK293-mGAT4 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Passage the cells every 2-3 days to maintain sub-confluency.

  • Seeding: Seed the cells into 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere and grow for 24-48 hours until they reach ~90% confluency.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) PBS.

    • Add 450 µL of pre-warmed assay buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤ 0.1% DMSO).

    • Add 50 µL of the test compound dilutions or vehicle control to the respective wells.

    • For determining non-specific uptake, add a high concentration of a non-selective GAT inhibitor (e.g., 100 µM tiagabine) to a set of wells.

    • Pre-incubate the cells with the compounds for 10-20 minutes at 37°C.

  • Initiation of GABA Uptake:

    • Prepare a solution of [³H]GABA in the assay buffer at a final concentration of ~10-50 nM.

    • Initiate the uptake by adding 50 µL of the [³H]GABA solution to each well.

    • Incubate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay buffer.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate from each well into a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of a saturating concentration of a non-selective inhibitor) from the total uptake (CPM in the absence of inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Convert IC50 values to pIC50 values (-log(IC50)).

Signaling Pathways and Experimental Workflows

To understand the context in which mGAT4 inhibitors operate, it is essential to visualize the GABAergic signaling pathway and the experimental workflow for inhibitor validation.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Packages Vesicle Synaptic Vesicle (GABA) vGAT->Vesicle GABA_synapse Vesicle->GABA_synapse Release GABA_A GABAA Receptor (Ionotropic) GABA_synapse->GABA_A Binds to GABA_B GABAB Receptor (Metabotropic) GABA_synapse->GABA_B Binds to mGAT4 mGAT4 GABA_synapse->mGAT4 Reuptake Cl_channel Cl- Influx GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization G_protein G-protein (Gi/o) GABA_B->G_protein Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC K_channel K+ Efflux G_protein->K_channel Opens K_channel->Hyperpolarization Inhibitor (S)-Boc-nipecotic acid derivative Inhibitor->mGAT4 Inhibits

Caption: GABAergic synapse signaling pathway.

The diagram above illustrates the key components of a GABAergic synapse. GABA is synthesized from glutamate in the presynaptic neuron, packaged into vesicles, and released into the synaptic cleft. It then binds to postsynaptic GABAA and GABAB receptors, leading to inhibitory signals. mGAT4, located on adjacent astrocytes, removes GABA from the synapse. This compound derivatives selectively block this reuptake, prolonging GABA's inhibitory action.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay [3H]GABA Uptake Assay cluster_analysis Data Analysis culture Culture HEK293 cells stably expressing mGAT4 seed Seed cells into 24-well plates culture->seed wash_equilibrate Wash and equilibrate cells seed->wash_equilibrate add_inhibitor Add test compounds (this compound derivatives) wash_equilibrate->add_inhibitor add_gaba Add [3H]GABA to initiate uptake add_inhibitor->add_gaba terminate_wash Terminate uptake and wash away excess [3H]GABA add_gaba->terminate_wash lyse Lyse cells and perform scintillation counting terminate_wash->lyse calculate Calculate specific uptake and % inhibition lyse->calculate plot Plot dose-response curve and determine IC50/pIC50 calculate->plot

References

¹H NMR Characterization of (R)-Boc-Nipecotic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation and determination of enantiomeric purity of chiral molecules like (R)-Boc-Nipecotic acid are critical. This guide provides a comparative analysis of its characterization using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, presenting data alongside an alternative, N-Cbz-protected nipecotic acid, and outlining a method for assessing enantiomeric excess.

Comparison of ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for (R)-Boc-Nipecotic acid and a common alternative, (R)-N-Cbz-nipecotic acid, in CDCl₃. The tert-butyloxycarbonyl (Boc) protecting group provides a distinct singlet at approximately 1.46 ppm, integrating to nine protons, which is a hallmark of its presence. In contrast, the carboxybenzyl (Cbz) group in the alternative compound shows characteristic aromatic signals and a benzylic singlet.

CompoundProtecting GroupChemical Shift (δ) ppmMultiplicityIntegrationAssignment
(R)-Boc-Nipecotic acid Boc~ 4.0 (broad)m1HN-CH (axial/equatorial)
~ 3.0 (broad)m1HN-CH (axial/equatorial)
~ 2.8-2.9m1HCH-COOH
~ 1.5-2.2m4HPiperidine ring CH₂
1.46s9HC(CH₃)₃
(R)-Cbz-Nipecotic acid Cbz7.28-7.38m5HAromatic CH (Phenyl)
5.15s2HO-CH₂-Ph
~ 4.1 (broad)m1HN-CH (axial/equatorial)
~ 3.1 (broad)m1HN-CH (axial/equatorial)
~ 2.9m1HCH-COOH
~ 1.6-2.3m4HPiperidine ring CH₂

Note: The chemical shifts for the piperidine ring protons are complex and often appear as broad multiplets due to conformational isomers in solution. The exact chemical shifts and multiplicities can vary based on solvent and concentration.

Alternative Method: Enantiomeric Purity Determination with Chiral Derivatizing Agents

While standard ¹H NMR can confirm the structure of (R)-Boc-Nipecotic acid, it cannot distinguish between enantiomers. To determine enantiomeric purity, a common alternative to chiral chromatography is the use of a chiral derivatizing agent (CDA).[1] This involves reacting the carboxylic acid with a chiral amine to form diastereomeric amides, which will exhibit distinct signals in the ¹H NMR spectrum.

The workflow for this process is outlined below:

G Workflow for Enantiomeric Purity Assessment cluster_sample Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis Sample (R/S)-Boc-Nipecotic Acid Reaction Formation of Diastereomeric Amides Sample->Reaction CDA Chiral Derivatizing Agent (e.g., (S)-1-phenylethylamine) CDA->Reaction Coupling Coupling Reagent (e.g., EDC, HOBt) Coupling->Reaction NMR ¹H NMR Spectroscopy Reaction->NMR Integration Integration of Diastereomeric Signals NMR->Integration EE Calculate Enantiomeric Excess (% ee) Integration->EE

Workflow for enantiomeric purity assessment.

Experimental Protocols

Protocol 1: ¹H NMR of (R)-Boc-Nipecotic Acid
  • Sample Preparation : Dissolve approximately 5-10 mg of (R)-Boc-Nipecotic acid in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

  • Processing : Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals and assign the peaks based on their chemical shift, multiplicity, and integration values. The characteristic singlet of the Boc group should appear around 1.46 ppm.

Protocol 2: Derivatization for Enantiomeric Purity Analysis
  • Reaction Setup : In a small vial, dissolve (R)-Boc-Nipecotic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

  • Activation : Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir for 10 minutes at room temperature.

  • Derivatization : Add a chiral amine, for example, (S)-1-phenylethylamine (1.1 equivalents), to the solution.

  • Reaction : Allow the reaction to proceed at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up : Quench the reaction with a dilute acid wash, followed by a wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • NMR Analysis : Prepare an NMR sample of the resulting diastereomeric amides as described in Protocol 1. The different spatial environments of the protons in the two diastereomers will lead to separate, distinguishable signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct peaks corresponds to the enantiomeric ratio of the original acid.

References

The Anticonvulsant Potential of (S)-Nipecotic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant efficacy of (S)-nipecotic acid derivatives against other alternatives, supported by experimental data. (S)-Nipecotic acid and its derivatives are potent inhibitors of γ-aminobutyric acid (GABA) uptake, a key mechanism in controlling neuronal excitability. By blocking the GABA transporter 1 (GAT-1), these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission and reducing the likelihood of seizure activity.

The parent compound, (S)-nipecotic acid, is a potent inhibitor of GABA uptake in vitro; however, its zwitterionic nature and hydrophilicity limit its ability to cross the blood-brain barrier, rendering it inactive when administered systemically.[1][2] To overcome this limitation, various derivatives have been synthesized, primarily by attaching lipophilic groups to the nipecotic acid scaffold.[1][3] This structural modification enhances brain penetration and has led to the development of potent, orally active anticonvulsant agents.[3]

This guide summarizes the anticonvulsant activity of several (S)-nipecotic acid derivatives in widely accepted animal models of epilepsy and compares their efficacy to other GABAergic anticonvulsants.

Comparative Efficacy of (S)-Nipecotic Acid Derivatives

The anticonvulsant activity of (S)-nipecotic acid derivatives is typically evaluated in rodent models using various seizure induction methods. The most common of these are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, considered a model for absence and/or myoclonic seizures.[4] Another important model, particularly for compounds affecting the GABAergic system, is the audiogenic seizure (AGS) test in genetically susceptible mouse strains like DBA/2.[5][6]

The following tables present a compilation of the median effective dose (ED50) values for several (S)-nipecotic acid derivatives and other anticonvulsant drugs in these models. A lower ED50 value indicates higher potency.

CompoundSeizure ModelAnimal ModelED50 (mg/kg)ED50 (µmol/kg)Reference(s)
Tiagabine scPTZ (tonic)Mouse-2[5]
DMCM (tonic)Mouse1.72[5][7]
AGSDBA/2 Mouse-1[5]
Amygdala Kindled (focal)Rat-36[5]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC) Bicuculline (clonic)Mouse157.8-[8]
Bicuculline (tonic)Mouse138.8-[8]
Isoniazid (clonic)Mouse255.3-[8]
Isoniazid (tonic)Mouse76.7-[8]
Picrotoxin (clonic)Mouse224.9-[8]
Pentylenetetrazol (clonic)Mouse235.9-[8]
DDPM-3960 MESMouse18.7-[2]
Nipecotic acid tyrosine ester AGSDBA/2 MouseDose-dependent protection-[1]
CompoundSeizure ModelAnimal ModelED50 (µmol/kg)Reference(s)
Lamotrigine scPTZ (tonic)Mouse9[5]
DMCM (tonic)Mouse43[5]
AGSDBA/2 Mouse6[5]
MESMouse36[5]
Gabapentin scPTZ (tonic)Mouse185[5]
DMCM (tonic)Mouse452[5]
AGSDBA/2 Mouse66[5]
Vigabatrin scPTZ (tonic)Mouse2322[5]
DMCM (tonic)Mouse>7740[5]
AGSDBA/2 Mouse3883[5]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]

  • Animals: Male ICR mice (23 ± 3 g) or Sprague-Dawley rats.[9][10]

  • Drug Administration: The test compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the electroshock to ensure peak effect.[10]

  • Procedure: A high-frequency alternating electrical current (e.g., 60 Hz, 50 mA for mice) is applied for a short duration (e.g., 200 msec) via corneal electrodes.[9][10] Prior to stimulation, the corneas are often treated with a local anesthetic and saline to improve conductivity.[9]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure.[9] An animal is considered protected if this tonic extension is absent. The ED50 is the dose that protects 50% of the animals.[9]

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that raise the seizure threshold and is considered a model for clonic and absence seizures.[4][11]

  • Animals: Male CF-1 or C57BL/6 mice (20-25 g).[12]

  • Drug Administration: The test compound is administered, and at the time of expected peak effect, a convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously (s.c.) into a loose fold of skin on the back of the neck.[12] A commonly used dose is 85 mg/kg for CF-1 mice.[12]

  • Procedure: Immediately after PTZ injection, each animal is placed in an individual observation cage and observed for 30 minutes.[12]

  • Endpoint: The primary endpoint is the presence or absence of a clonic seizure, typically defined as an episode of clonic spasms of the forelimbs and/or hindlimbs lasting for at least 3-5 seconds.[11] Animals not exhibiting this seizure are considered protected. The ED50 is the dose that protects 50% of the animals from seizures.[12]

Audiogenic Seizure (AGS) Test

This model utilizes genetically susceptible mouse strains that exhibit seizures in response to a high-intensity sound stimulus. The DBA/2 mouse strain is commonly used.[6][13]

  • Animals: Male and female Frings or DBA/2 audiogenic seizure-susceptible mice (18-25 g).[13][14] The susceptibility of DBA/2 mice is age-dependent, being maximal between 21 and 28 days of age.[13]

  • Drug Administration: The test compound is administered (commonly i.p.) at a predetermined time before the sound stimulus.[14]

  • Procedure: Individual mice are placed in a sound-attenuated chamber and exposed to a high-intensity sound stimulus (e.g., 110 decibels, 11 KHz) for a specific duration (e.g., 20 seconds).[14]

  • Endpoint: The seizure response is observed and can be scored based on its severity, from wild running to clonic and tonic seizures with hindlimb extension.[13][14] Protection is often defined as the absence of the tonic hindlimb extension phase.[14]

Visualizing Mechanisms and Workflows

GABAergic Synapse Signaling Pathway

(S)-nipecotic acid derivatives exert their anticonvulsant effect by inhibiting the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABAA and GABAB receptors, enhancing inhibitory neurotransmission.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD converts to GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle packages into Vesicle->Synaptic_Cleft Release GAT1 GAT-1 Nipecotic_Derivative (S)-Nipecotic Acid Derivative Nipecotic_Derivative->GAT1 Inhibits GABA_cleft GABA GABA_cleft->GAT1 Reuptake GABA_A GABA-A Receptor GABA_cleft->GABA_A Binds to GABA_B GABA-B Receptor GABA_cleft->GABA_B Binds to Cl_ion Cl- Influx GABA_A->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Mechanism of action of (S)-nipecotic acid derivatives at the GABAergic synapse.

Anticonvulsant Drug Discovery Workflow

The screening of potential anticonvulsant compounds typically follows a hierarchical process, starting with high-throughput in vitro assays and progressing to in vivo animal models to assess efficacy and safety.

Anticonvulsant_Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development A Compound Library (e.g., Nipecotic Acid Derivatives) B In Vitro Screening (e.g., GAT-1 Binding Assay) A->B C Lead Compound Identification B->C D Acute Seizure Models (MES, scPTZ, AGS) C->D E Efficacy (ED50) Determination D->E F Neurotoxicity Assessment (e.g., Rotarod Test) E->F G Pharmacokinetic Studies (ADME) F->G H Chronic Seizure Models (e.g., Kindling) G->H I Selection of Clinical Candidate H->I J Phase I Clinical Trials (Safety in Humans) I->J K Phase II/III Clinical Trials (Efficacy in Patients) J->K L Regulatory Approval K->L

Caption: A typical workflow for the discovery and development of new anticonvulsant drugs.

References

A Comparative Guide to the Oral Activity of Novel Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of orally active gamma-aminobutyric acid (GABA) uptake inhibitors based on the nipecotic acid scaffold remains a key area of research for novel therapeutics targeting neurological and psychiatric disorders. While the parent molecule, nipecotic acid, is a potent inhibitor of GABA transporters (GATs), its clinical utility is hampered by poor blood-brain barrier penetration.[1] This guide provides a comparative assessment of the oral activity of novel nipecotic acid derivatives, focusing on their pharmacokinetic profiles and in vivo efficacy, with Tiagabine serving as a key reference compound.

Enhancing Oral Bioavailability: A Key Challenge

A significant hurdle in the development of nipecotic acid-based therapeutics is achieving adequate oral bioavailability. The hydrophilic and zwitterionic nature of nipecotic acid limits its ability to cross the gastrointestinal membrane and the blood-brain barrier.[1] Medicinal chemistry efforts have focused on masking the polar functional groups or attaching lipophilic moieties to enhance oral absorption and central nervous system penetration.[1]

Comparative Pharmacokinetic and Efficacy Data

The following tables summarize the available in vitro and in vivo data for selected novel nipecotic acid derivatives compared to the established drug, Tiagabine. It is important to note that comprehensive oral pharmacokinetic data for many novel preclinical candidates is not always publicly available, with many studies focusing on efficacy following intraperitoneal administration.

Table 1: In Vitro GABA Transporter (GAT) Inhibition

CompoundGAT1 IC50 (µM)GAT4 pIC50Notes
Tiagabine Potent inhibitor-Clinically approved GAT1 inhibitor.[2]
DDPM-3960 ((S)-8d) Potent inhibitor6.59 ± 0.01Highly potent mGAT1 and mGAT4 inhibitor.[3][4]
DDPM-2571 Highly potent inhibitor-A guvacine (a close structural analog of nipecotic acid) derivative.[5]
Nipecotic Acid-Acetonaphthone Hybrid (4i) --Designed for improved lipophilicity and BBB permeation.[6]

Table 2: In Vivo Oral Activity and Pharmacokinetics

CompoundSpeciesOral DoseAnticonvulsant ActivityOral Bioavailability (F%)CmaxTmax
Tiagabine HumanMultipleEffective in partial seizuresGood--
DDPM-3960 ((S)-8d) Mice-Significant anticonvulsant and anxiolytic-like properties (i.p. administration)[3][4]Good brain penetration and stability noted[4]--
DDPM-2571 Mice-Effective against chemically-induced seizures (i.p. administration)[5]Rapidly distributed to the brain (i.p. administration)[5]--
Nipecotic Acid-Acetonaphthone Hybrid (4i) Mice-Increased latency of seizures (scPTZ model, i.p. administration)[6]Comparatively more permeable across BBB than Tiagabine in an in vitro assay[6]--

Data for novel compounds administered orally is limited in the reviewed literature. Most in vivo studies utilize intraperitoneal (i.p.) injection to bypass absorption variability and directly assess central nervous system effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are generalized protocols for key experiments cited in the evaluation of nipecotic acid derivatives.

In Vitro GABA Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit GABA transporters.

  • Cell Culture: Stably express the desired human or rodent GAT subtype (e.g., GAT1, GAT4) in a suitable cell line (e.g., HEK293).

  • Compound Preparation: Prepare stock solutions of the test compounds and the reference inhibitor (e.g., Tiagabine) in an appropriate solvent.

  • Assay Procedure:

    • Plate the cells in a multi-well format.

    • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor.

    • Initiate GABA uptake by adding a solution containing radiolabeled GABA (e.g., [³H]GABA).

    • Incubate for a defined period at a controlled temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of the specific GABA uptake (IC50 value).

Oral Administration and Pharmacokinetic Study in Rodents

This protocol outlines the steps to determine the oral bioavailability and pharmacokinetic profile of a test compound.

  • Animal Models: Use appropriate rodent models, such as male Sprague-Dawley rats or CD-1 mice.[5]

  • Compound Formulation: Formulate the test compound in a suitable vehicle for oral administration (e.g., suspension in 0.5% methylcellulose).

  • Administration:

    • Fast the animals overnight with free access to water.

    • Administer a single oral dose of the compound via gavage.

    • For intravenous administration (to determine absolute bioavailability), administer the compound via a cannulated vein.

  • Blood Sampling:

    • Collect serial blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood samples to obtain plasma by centrifugation.

  • Bioanalytical Method (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.

    • Prepare plasma samples by protein precipitation or liquid-liquid extraction.

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%) using non-compartmental analysis.

In Vivo Anticonvulsant Efficacy Models

These models are used to assess the potential therapeutic effect of the compounds.

  • Animal Models: Use standard rodent models of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) test.[5][6]

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

  • Seizure Induction: After a predetermined pre-treatment time, induce seizures using a chemical convulsant (e.g., PTZ) or electrical stimulation (MES).

  • Observation and Scoring: Observe the animals for seizure activity and score the severity and latency to seizure onset.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED50).

Visualizations

GABAergic Synapse and GAT Inhibition

GABA_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA_vesicle->GABA_synapse Release GABA_R GABA Receptor GABA_synapse->GABA_R Binding GAT3 GAT3 GABA_synapse->GAT3 Reuptake GAT1 GAT1 GABA_synapse->GAT1 Reuptake Signal Inhibitory Signal GABA_R->Signal Nipecotic_Derivative Nipecotic Acid Derivative Nipecotic_Derivative->GAT3 Inhibition Nipecotic_Derivative->GAT1 Inhibition

Caption: Mechanism of action of nipecotic acid derivatives in the GABAergic synapse.

Experimental Workflow for Assessing Oral Activity

Oral_Activity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Compound Synthesis GAT_Assay GAT Inhibition Assay Synthesis->GAT_Assay BBB_Permeability In Vitro BBB Permeability Synthesis->BBB_Permeability Formulation Oral Formulation GAT_Assay->Formulation BBB_Permeability->Formulation PK_Study Pharmacokinetic Study (Oral & IV) Formulation->PK_Study Efficacy_Study Anticonvulsant Efficacy (Oral Dosing) Formulation->Efficacy_Study PK_Parameters Calculate F%, Cmax, Tmax PK_Study->PK_Parameters Efficacy_Parameters Determine ED50 Efficacy_Study->Efficacy_Parameters Comparison Compare to Reference (e.g., Tiagabine) PK_Parameters->Comparison Efficacy_Parameters->Comparison

Caption: Workflow for the preclinical assessment of orally active nipecotic acid derivatives.

Conclusion

The development of orally active nipecotic acid derivatives presents a promising avenue for novel treatments for a range of CNS disorders. While significant progress has been made in synthesizing potent GAT inhibitors with demonstrated in vivo activity after parenteral administration, a critical next step is the thorough evaluation and reporting of their oral pharmacokinetic profiles. Future research should focus on conducting comprehensive oral bioavailability and efficacy studies to enable direct comparison with existing therapies like Tiagabine and to facilitate the selection of lead candidates for further clinical development. The methodologies and comparative data presented in this guide provide a framework for the continued assessment of these promising therapeutic agents.

References

Unveiling the Selectivity of Nipecotic Acid Analogs for GABA Transporter Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between nipecotic acid analogs and the four key GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) is critical for the development of targeted therapeutics for neurological disorders. This guide provides a comprehensive comparison of the selectivity profiles of prominent nipecotic acid derivatives, supported by experimental data and detailed methodologies.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs). The four main subtypes—GAT1, GAT2, GAT3, and BGT1—exhibit distinct tissue distribution and physiological roles, making them attractive targets for pharmacological intervention in conditions such as epilepsy, anxiety, and neuropathic pain. Nipecotic acid, a cyclic GABA analog, serves as a foundational scaffold for a diverse range of GAT inhibitors. The therapeutic efficacy and side-effect profiles of these analogs are intrinsically linked to their selectivity for the different GAT subtypes.

Comparative Selectivity Profile of Nipecotic Acid Analogs

The inhibitory potency of various nipecotic acid analogs against the four human GABA transporter subtypes is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the rate of a biological process by 50%), highlight the diverse selectivity profiles achieved through chemical modifications of the parent nipecotic acid structure.

CompoundGAT1 (hGAT-1) IC50 (µM)GAT2 (rGAT-2/hGAT-2) IC50 (µM)GAT3 (hGAT-3) IC50 (µM)BGT1 (hBGT-1) IC50 (µM)Selectivity Profile
(±)-Nipecotic Acid8[1]38[1]106[1]2370[1]Non-selective, with some preference for GAT1
(±)-Nipecotic Acid (mouse)2.6[2]310[2]29[2]16 (mGAT-4)[2]Non-selective
Tiagabine0.07[3]---Highly selective for GAT1
NNC-7110.04[4][5][6]171[4][5][6]1700[4][5][6]622[4][5][6]Highly selective for GAT1
(S)-SNAP-5114388[7]21[7]5[7]>100[8]Selective for GAT3 and GAT2 over GAT1
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid>200[9]21[9]5[9]140[9]Moderately selective for GAT3

Experimental Methodologies

The determination of the inhibitory activity of nipecotic acid analogs on GABA transporters is primarily conducted through in vitro GABA uptake inhibition assays. These assays typically utilize human embryonic kidney 293 (HEK293) cells that are transiently or stably transfected to express one of the four human GABA transporter subtypes.

[³H]-GABA Uptake Inhibition Assay

This is the most common method to assess the potency and selectivity of GAT inhibitors.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human GAT subtype (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

2. Assay Procedure:

  • Transfected cells are seeded into 96-well microplates.

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

  • Cells are then incubated with a solution containing a fixed concentration of radiolabeled GABA ([³H]-GABA) and varying concentrations of the nipecotic acid analog being tested.

  • The incubation is carried out for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • The uptake of [³H]-GABA is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radioligand.

3. Measurement and Data Analysis:

  • A scintillation cocktail is added to the wells to lyse the cells and allow for the quantification of intracellular [³H]-GABA using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor.

  • The specific uptake at each concentration of the test compound is calculated by subtracting the non-specific uptake from the total uptake.

  • IC50 values are then determined by plotting the percent inhibition of [³H]-GABA uptake against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the concepts and processes involved in determining the selectivity profile of nipecotic acid analogs, the following diagrams have been generated.

GAT_Inhibition cluster_membrane Cell Membrane GAT GABA Transporter (GAT) Intracellular Intracellular Space GAT->Intracellular Transport Extracellular Extracellular Space Extracellular->GAT Binding Site GABA GABA GABA->GAT Uptake Analog Nipecotic Acid Analog Analog->GAT Inhibition

Caption: Competitive inhibition of a GABA transporter by a nipecotic acid analog.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay [³H]-GABA Uptake Assay cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfection Transfection with GAT Subtype cDNA (GAT1, GAT2, GAT3, BGT1) Culture->Transfection Incubation Incubate cells with [³H]-GABA and Nipecotic Acid Analog Transfection->Incubation Wash Wash to remove extracellular [³H]-GABA Incubation->Wash Lysis Cell Lysis Wash->Lysis Scintillation Scintillation Counting Lysis->Scintillation IC50 IC50 Calculation Scintillation->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Experimental workflow for determining GAT inhibitor selectivity.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (S)-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of (S)-Boc-nipecotic acid, a key building block in pharmaceutical research. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is also recognized as being hazardous to the aquatic environment.[4]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

  • H410: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Specification Standard
Eye Protection Goggles or safety glasses with side shields.European Standard EN 166 or OSHA 29 CFR 1910.133.[1][2]
Hand Protection Protective gloves (e.g., Natural rubber).
Skin and Body Long-sleeved clothing.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced. For small-scale laboratory use, a dust mask (type N95) may be sufficient.[1]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2][5] Do not ingest or inhale the substance.[2]

  • Dust Formation: Minimize the formation of dust during handling.[2][5][6]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.[2]

Storage:

  • Container: Keep the container tightly closed when not in use.[2]

  • Conditions: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]

Spill and Disposal Plan

In the event of a spill or for the disposal of waste material, the following procedures should be followed.

Spill Response:

  • Ventilate Area: Ensure adequate ventilation.

  • Containment: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Protection: Do not allow the chemical to enter drains or waterways.[7]

Disposal:

  • Waste Classification: This material should be disposed of as hazardous waste.

  • Procedure: Dispose of the contents and container at an approved waste disposal facility, in accordance with local, regional, and national regulations.[2]

First Aid Measures

In case of exposure, immediate first aid is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center if you feel unwell.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][2]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C Proceed to Handling D Weigh Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste in Designated Hazardous Waste Container F->G H Doff PPE G->H I Wash Hands H->I

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.